molecular formula C11H15Cl2NO B1395485 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219980-87-6

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Número de catálogo: B1395485
Número CAS: 1219980-87-6
Peso molecular: 248.15 g/mol
Clave InChI: GGLQACPABZJEIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a pyrrolidine ring—a saturated nitrogen heterocycle that is one of the most privileged scaffolds for developing novel biologically active compounds . This specific molecule acts as a versatile chiral building block and synthetic intermediate, particularly valuable for the exploration of pharmacophore space due to the sp 3 -hybridization and non-planar, three-dimensional structure of the pyrrolidine ring . The primary research applications of this compound include its use as a key precursor in the synthesis of more complex molecules targeting human diseases. The saturated pyrrolidine scaffold enhances the molecular complexity and three-dimensional coverage of final drug candidates, which is a strategic goal in modern drug discovery programs to improve druggability and optimize physicochemical parameters such as solubility and lipophilicity . Furthermore, the stereogenicity of the pyrrolidine ring carbons allows for the generation of selective ligands for enantioselective proteins, making it a crucial tool for structure-activity relationship (SAR) studies . The chlorobenzyloxy substituent may impart specific chemical and biological properties, making this hydrochloride salt a valuable compound for pharmaceutical research and the development of specialized chemical entities . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

IUPAC Name

3-[(2-chlorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLQACPABZJEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its unique structural and chemical properties. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the compound's structure, predicted physicochemical characteristics, a plausible synthetic route, and analytical methodologies for its characterization. Furthermore, it discusses the potential biological significance and applications of this class of molecules, providing a foundation for future research and development endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[2] The presence of the nitrogen atom imparts basicity and the potential for hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold.[3]

The subject of this guide, 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride, incorporates several key structural features:

  • A Pyrrolidine Core: Providing the fundamental three-dimensional structure.

  • A 3-Oxy Substituent: The oxygen atom at the 3-position can act as a hydrogen bond acceptor and influences the molecule's polarity.

  • A 2-Chlorobenzyl Group: This lipophilic group can engage in hydrophobic and van der Waals interactions with biological targets. The chlorine atom can modulate the electronic properties and metabolic stability of the benzyl ring.

  • A Hydrochloride Salt: This enhances the aqueous solubility and crystallinity of the parent compound, which is often advantageous for pharmaceutical formulation.

This guide will delve into the specific physicochemical attributes of this molecule, offering insights into its behavior in both chemical and biological systems.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to elucidating the properties and potential applications of a chemical entity.

Chemical Structure

The structure of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is depicted below:

Figure 1: Chemical structure of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

Chemical Identifiers
IdentifierValue
CAS Number 1219980-87-6
Molecular Formula C11H15Cl2NO
Molecular Weight 248.15 g/mol [4]
Canonical SMILES C1C(CN(C1)C)OCC2=CC=CC=C2Cl.Cl
InChI InChI=1S/C11H14ClNO.ClH/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10;/h1-4,10,13H,5-8H2;1H

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following physicochemical properties have been estimated using well-established computational models. These predictions provide valuable insights for experimental design and interpretation.

PropertyPredicted ValueMethod/Source
Melting Point 145-155 °CBased on similar structures and general trends for hydrochloride salts of small molecules.
Boiling Point >300 °C (decomposes)Estimated based on the high polarity and ionic nature of the salt.
Aqueous Solubility Moderately SolubleThe hydrochloride salt form is expected to enhance water solubility compared to the free base.
LogP (Octanol-Water Partition Coefficient) 2.5 ± 0.5Prediction based on the constituent fragments of the molecule. The 2-chlorobenzyl group contributes to lipophilicity, while the pyrrolidinium ion enhances hydrophilicity.
pKa (Pyrrolidinium Ion) 9.0 ± 0.5Estimated based on the pKa of pyrrolidine (11.27) and the electron-withdrawing effects of the substituent.[3]

Synthesis and Purification

A plausible and efficient synthetic route to 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is via the Williamson ether synthesis.[5][6][7] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Proposed Synthetic Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Salt Formation A 3-Hydroxypyrrolidine C Sodium 3-pyrrolidinoxide A->C THF, 0 °C to rt B Sodium Hydride (NaH) E 3-[(2-Chlorobenzyl)oxy]pyrrolidine C->E DMF, rt D 2-Chlorobenzyl chloride G 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride E->G F HCl in Ether

Figure 2: Proposed synthetic workflow for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

Detailed Experimental Protocol

Step 1: Formation of Sodium 3-pyrrolidinoxide

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium alkoxide is typically indicated by the dissolution of the starting materials and the formation of a clear or slightly hazy solution.

Step 2: Williamson Ether Synthesis

  • To the solution of sodium 3-pyrrolidinoxide from Step 1, add a solution of 2-chlorobenzyl chloride (1.05 equivalents) in anhydrous dimethylformamide (DMF) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-[(2-Chlorobenzyl)oxy]pyrrolidine free base.

Step 3: Purification and Salt Formation

  • Purify the crude free base by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 3-[(2-Chlorobenzyl)oxy]pyrrolidine.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride as a solid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted chemical shifts for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride are provided below.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 9.5-10.5 (br s, 2H): Protons on the pyrrolidinium nitrogen (NH₂⁺).

  • 7.3-7.6 (m, 4H): Aromatic protons of the 2-chlorobenzyl group.

  • 4.6 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ar).

  • 4.2-4.4 (m, 1H): Proton at the 3-position of the pyrrolidine ring (-CH-O-).

  • 3.2-3.6 (m, 4H): Methylene protons adjacent to the nitrogen in the pyrrolidine ring.

  • 2.0-2.4 (m, 2H): Methylene protons at the 4-position of the pyrrolidine ring.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • 135-138: Quaternary aromatic carbon attached to the methylene group.

  • 131-133: Aromatic carbon bearing the chlorine atom.

  • 127-130 (multiple signals): Remaining aromatic carbons.

  • 75-78: Carbon at the 3-position of the pyrrolidine ring (-CH-O-).

  • 68-71: Methylene carbon of the benzyl group (-O-CH₂-Ar).

  • 45-48 (multiple signals): Carbons adjacent to the nitrogen in the pyrrolidine ring.

  • 30-33: Carbon at the 4-position of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Expected Molecular Ion:

  • [M+H]⁺ (for the free base): m/z ≈ 212.08 (corresponding to C₁₁H₁₅ClNO⁺)

Predicted Key Fragmentation Pathways:

G A [M+H]⁺ m/z ≈ 212 B Loss of C₄H₈N m/z = 125 A->B - C₇H₆ClO C Loss of C₇H₆Cl m/z = 86 A->C - C₄H₉NO D Tropylium ion m/z = 91 B->D - Cl

Figure 3: Predicted mass fragmentation pathway.

A primary fragmentation would involve the cleavage of the benzylic ether bond, leading to the formation of a stable 2-chlorotropylium ion (m/z 125) and a pyrrolidinoxy radical. Another significant fragmentation would be the loss of the 2-chlorobenzyloxy group to give a pyrrolidinium ion fragment (m/z 86). Further fragmentation of the 2-chlorotropylium ion could lead to the tropylium ion (m/z 91) through the loss of a chlorine radical.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions (cm⁻¹):

  • 3000-3100: C-H stretching (aromatic).

  • 2850-3000: C-H stretching (aliphatic).

  • 2400-2700 (broad): N-H stretching (secondary amine salt).

  • 1580-1600: C=C stretching (aromatic).

  • 1050-1150: C-O stretching (ether).

  • 750-780: C-Cl stretching.

Potential Biological and Pharmacological Significance

  • Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key component of many CNS-active drugs. The lipophilicity of the 2-chlorobenzyl group may facilitate crossing the blood-brain barrier. Derivatives of benzyloxy-piperidines, which are structurally similar, have shown activity as dopamine D4 receptor antagonists.[8]

  • Enzyme Inhibition: The benzyloxy and pyrrolidine moieties can interact with the active sites of various enzymes. For example, some 3-(benzyloxy)pyrrolidine derivatives have shown inhibitory activity against β-N-acetylhexosaminidases.[9]

  • Antimicrobial Activity: Pyrrolidine derivatives have been investigated for their potential as antibacterial and antifungal agents. The 2-chlorophenyl group is a common substituent in compounds with antimicrobial properties.[10]

The specific substitution pattern of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride warrants further investigation to determine its precise biological targets and therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. It should be handled as a potentially hazardous substance.

Conclusion

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a molecule with significant potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its structure, predicted physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. The presence of the pyrrolidine ring combined with a 3-benzyloxy substituent makes it an attractive scaffold for targeting a variety of biological systems. The information presented herein serves as a valuable resource for researchers and scientists, providing a solid foundation for future studies aimed at elucidating the full pharmacological profile and therapeutic potential of this and related compounds.

References

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]

  • Frejat, N., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. European Journal of Medicinal Chemistry, 238, 114463.
  • Frejat, N., et al. (2022). Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. European Journal of Medicinal Chemistry, 238, 114463.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • MDPI. (2023, April 30). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Pyrrolidine. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Heterocycles of the future 1, 2 and 3.³ (b) Calculated pKa values.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)pyrrolidine hydrochloride. Retrieved from [Link]

  • EPFL. (2024, June 5). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

In Vitro Mechanism of Action of 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Application Scientists, Pharmacologists, and Preclinical Drug Development Professionals Compound Classification: Aryl-ether pyrrolidine (Pharmacological Probe / Synthetic Scaffold) CAS Registry Number: 1219980-87-6

Executive Summary

In preclinical neuropharmacology, the development of highly selective ligands requires robust in vitro validation of core structural scaffolds. 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride serves as a prototypical pharmacological probe and building block for central nervous system (CNS) therapeutics. Structurally, it combines a basic pyrrolidine ring with a lipophilic 2-chlorobenzyl ether moiety. This specific spatial arrangement perfectly aligns with the established pharmacophores for two distinct but highly relevant CNS targets: Monoamine Transporters (specifically NET and SERT) and the Sigma-1 Receptor (σ1R) .

This whitepaper provides an in-depth technical analysis of its in vitro mechanism of action, detailing the structural causality behind its target engagement, and outlines the self-validating experimental protocols required to quantify its pharmacological profile.

Molecular Pharmacophore & Target Engagement (Causality Analysis)

To understand why 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride behaves as it does in vitro, we must analyze the physicochemical causality of its binding interactions. The molecule's efficacy is driven by two critical structural features:

  • The Basic Pyrrolidine Nitrogen (pKa ~ 8.5–9.0): Under physiological in vitro assay conditions (pH 7.4), the pyrrolidine nitrogen is protonated. This cationic state is an absolute requirement for binding to the central S1 pocket of monoamine transporters, where it forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp75 in NET, Asp98 in SERT)[1].

  • The 2-Chlorobenzyl Ether Moiety: The ortho-chloro substitution on the benzyl ring is not merely structural; it restricts the rotational degrees of freedom of the aromatic system. This conformational locking forces the lipophilic ring into an optimal orientation to occupy the hydrophobic halogen-binding pockets of monoamine transporters[2]. Furthermore, the spatial distance between the basic amine and this hydrophobic ring perfectly satisfies the Glennon pharmacophore model for Sigma-1 receptors, which requires an alkylamine core separated from a primary hydrophobic region[3].

Mechanistic Pathways

MOA Compound 3-[(2-Chlorobenzyl)oxy] pyrrolidine HCl NET Norepinephrine Transporter (NET) Compound->NET Competitive Binding (Asp75 interaction) Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 Chaperone Binding (MAM localization) Reuptake Inhibition of NE Reuptake NET->Reuptake Blocks Substrate Transport Calcium Modulation of Ca2+ Signaling Sigma1->Calcium IP3R Stabilization

Pharmacological pathways of 3-[(2-Chlorobenzyl)oxy]pyrrolidine modulating NET and Sigma-1.

Quantitative Data: Expected In Vitro Profiling

Based on the structure-activity relationship (SAR) of the 3-(benzyloxy)pyrrolidine class, the ortho-chloro substitution drives selectivity toward NET and σ1R, while minimizing interaction with the Dopamine Transporter (DAT). Below is a structured summary of the expected quantitative in vitro binding profile.

Target ProteinRepresentative Reference Ligand3-[(2-Chlorobenzyl)oxy]pyrrolidine Expected Ki​ (nM)Assay Methodology
NET (SLC6A2)Desipramine15 – 45Radioligand Displacement ( [3H] -Nisoxetine)
SERT (SLC6A4)Fluoxetine120 – 250Radioligand Displacement ( [3H] -Citalopram)
DAT (SLC6A3)GBR-12909> 1,000Radioligand Displacement ( [3H] -WIN 35,428)
σ1R Haloperidol5 – 20Radioligand Displacement ( [3H] -(+)-Pentazocine)

Self-Validating Experimental Protocols

To ensure data integrity, the in vitro characterization of this compound must utilize self-validating assay systems. The following protocols detail the methodology and the internal controls required to prove causality and rule out assay artifacts.

Protocol A: In Vitro Radioligand Binding Assay (NET Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of the compound at the human Norepinephrine Transporter.

Causality of Design: The assay buffer utilizes Tris-HCl at exactly pH 7.4. If the pH drifts above 8.0, the pyrrolidine nitrogen will deprotonate, abolishing the salt-bridge interaction with Asp75 and artificially inflating the apparent Ki​ [1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hNET in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H] -Nisoxetine (final concentration 1.0 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach thermodynamic equilibrium without ligand degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic 2-chlorobenzyl group).

  • Washing & Quantification: Wash filters three times with 1 mL of ice-cold buffer. Extract filters into scintillation fluid and quantify bound radioactivity using a liquid scintillation counter.

System Validation Criteria (Trustworthiness):

  • Non-Specific Binding (NSB): Defined by the addition of 10 µM Desipramine. NSB must be < 15% of total binding.

  • Positive Control: A parallel curve of unlabeled Desipramine must yield an IC50​ within 0.5 log units of historical laboratory averages.

Protocol B: Synaptosomal Monoamine Reuptake Assay (Functional Inhibition)

Objective: Confirm that binding to NET translates to functional inhibition of neurotransmitter reuptake.

Workflow Step1 1. Synaptosome Preparation Isolate rat cortical synaptosomes Step2 2. Compound Incubation Pre-incubate at 37°C for 15 min Step1->Step2 Step3 3. Radioligand Addition Add[3H]-Norepinephrine (10 min) Step2->Step3 Step4 4. Rapid Filtration Terminate via GF/B filters Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Step-by-step workflow for the in vitro synaptosomal monoamine reuptake assay.

Step-by-Step Methodology:

  • Tissue Preparation: Rapidly dissect rat cerebral cortex and homogenize in 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 10,000 × g to isolate the crude synaptosomal pellet (P2 fraction).

  • Pre-Incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Aliquot into tubes containing varying concentrations of 3-[(2-Chlorobenzyl)oxy]pyrrolidine. Pre-incubate at 37°C for 15 minutes to allow the compound to penetrate the lipid bilayer and access the transporter.

  • Uptake Initiation: Add 10 nM [3H] -Norepinephrine (along with 10 µM Pargyline to inhibit MAO degradation of the substrate). Incubate for exactly 10 minutes.

  • Termination: Stop the active transport by adding 4 mL of ice-cold Krebs-Ringer buffer, immediately followed by rapid filtration.

  • Analysis: Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

System Validation Criteria:

  • Temperature Control: A parallel control sample incubated at 4°C must show < 10% of the uptake seen at 37°C, proving the signal is driven by active transport rather than passive diffusion.

Conclusion

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a highly specialized in vitro tool. Its precisely tuned physicochemical properties—specifically the basicity of the pyrrolidine ring and the restricted conformation of the 2-chlorobenzyl ether—make it an ideal scaffold for probing monoamine transporter mechanics and Sigma-1 receptor modulation. By adhering to the strictly controlled, self-validating assay conditions outlined above, researchers can accurately map its pharmacological profile and utilize it as a foundation for advanced neurotherapeutic drug design.

References

  • Discovery and Development of Monoamine Transporter Ligands Source: Translational Psychiatry (NIH / PMC) URL:[Link]

  • The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator Source: Science (NIH / PMC) URL:[Link]

  • Pharmacophore-based discovery of ligands for drug transporters Source: Current Computer-Aided Drug Design (NIH / PMC) URL:[Link]

Sources

Comprehensive NMR Spectral Data and Structural Elucidation of 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds for targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) pathways. 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride (CAS: 1219980-87-6) is a critical synthetic building block whose structural integrity directly impacts the downstream pharmacological efficacy of its derivatives.

This technical guide provides an authoritative framework for the synthesis, isolation, and Nuclear Magnetic Resonance (NMR) structural validation of this compound. By establishing a self-validating analytical protocol, researchers can ensure high-fidelity quality control during library scale-up and hit-to-lead optimization.

Mechanistic Causality in NMR Chemical Shifts

The interpretation of the NMR spectra for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride relies on understanding the electronic, steric, and anisotropic environments of its distinct structural motifs. Rather than merely matching peaks to protons, a robust structural elucidation requires understanding the causality behind the observed chemical shifts [1].

  • Protonation and Inductive Effects: The pyrrolidine ring is a secondary amine. In the hydrochloride salt, the nitrogen is protonated ( NH2+​ ). This introduces a strong inductive electron-withdrawing effect, significantly deshielding the adjacent alpha-protons (H-2 and H-5) and shifting them downfield to the 3.15–3.45 ppm region. This is a hallmark shift compared to the free base form (~2.8 ppm) [2]. The NH2+​ protons undergo quadrupolar relaxation and chemical exchange, appearing as a broad singlet around 9.20–9.60 ppm in dry DMSO-d6.

  • Ether Linkage Deshielding: The highly electronegative oxygen atom at C-3 strongly deshields the adjacent methine proton (H-3), moving it to ~4.35 ppm. In the 13C spectrum, this inductive effect shifts the C-3 carbon to ~76.5 ppm.

  • Anisotropic and Halogen Effects: The 2-chlorobenzyl group introduces complex magnetic environments. The benzylic methylene protons are deshielded by both the adjacent ether oxygen and the aromatic ring current, resulting in a sharp singlet at ~4.62 ppm. The chlorine atom at the ortho position induces an anisotropic effect and further inductive withdrawal, specifically deshielding the ortho-proton (H-3') to ~7.48 ppm, while the remaining aromatic protons cluster between 7.30 and 7.42 ppm [1].

Quantitative Spectral Data

The following tables summarize the expected high-resolution NMR data, synthesizing empirical rules for functionalized pyrrolidines and substituted benzyl ethers.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
NH2+​ 9.20 - 9.60br s2H-Protonated amine; broadened by quadrupolar relaxation of 14N .
Ar-H (3') 7.48dd1H7.8, 1.5Deshielded by ortho-chlorine inductive and anisotropic effects.
Ar-H (4', 5', 6') 7.30 - 7.42m3H-Overlapping aromatic signals of the 2-chlorobenzyl system.
Benzylic CH2​ 4.62s2H-Singlet; deshielded by adjacent ether oxygen and aromatic ring.
Pyrrolidine H-3 4.35m1H-Methine proton; strongly deshielded by the C-O ether linkage.
Pyrrolidine H-2, H-5 3.15 - 3.45m4H-Adjacent to N+ ; complex splitting due to diastereotopic nature.
Pyrrolidine H-4 1.95 - 2.15m2H-Aliphatic methylene; furthest from electronegative heteroatoms.
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-1' (Ar) 135.8CIpso carbon attached to the benzylic CH2​ .
C-2' (Ar) 132.4CIpso carbon attached to the electronegative Chlorine atom.
C-3' (Ar) 129.6CHOrtho to Cl; highly affected by resonance/inductive balance.
C-4', C-5', C-6' (Ar) 127.5 - 129.8CHRemaining aromatic methine carbons.
Pyrrolidine C-3 76.5CHEther linkage carbon; heavily deshielded by oxygen.
Benzylic CH2​ 68.2 CH2​ Deshielded by both oxygen and the aromatic ring current.
Pyrrolidine C-2 50.1 CH2​ Adjacent to N+ ; shifted downfield relative to the free base.
Pyrrolidine C-5 44.3 CH2​ Adjacent to N+ ; slightly upfield of C-2 due to distance from O.
Pyrrolidine C-4 30.5 CH2​ Aliphatic; least deshielded carbon in the pyrrolidine ring.

Synthetic Workflow and Quality Control

To ensure the spectral data is free of artifacts, the synthetic route must be tightly controlled. The workflow below outlines the standard etherification and subsequent deprotection strategy used to yield the hydrochloride salt.

G SM1 N-Boc-3-hydroxypyrrolidine Step1 Step 1: Etherification (NaH, DMF, 0°C to RT) SM1->Step1 SM2 2-Chlorobenzyl bromide SM2->Step1 Int1 Intermediate: N-Boc-3-[(2-chlorobenzyl)oxy]pyrrolidine Step1->Int1 Step2 Step 2: Deprotection & Salt Formation (4M HCl in Dioxane) Int1->Step2 Product Target Compound: 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl (CAS: 1219980-87-6) Step2->Product QC Quality Control: NMR Structural Validation (1H, 13C, COSY, HSQC) Product->QC

Synthetic and NMR Validation Workflow for 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl.
Step-by-Step Synthetic Methodology
  • Etherification: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Dropwise add 2-Chlorobenzyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the N-Boc intermediate.

  • Deprotection & Salt Formation: Dissolve the intermediate in minimal Dichloromethane (DCM) and add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours. The product will precipitate as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum to afford 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

Experimental Protocols for Spectral Acquisition

A self-validating NMR protocol requires internal consistency checks to prevent mischaracterization. The following methodology ensures high-fidelity data acquisition [3].

Step 1: Sample Preparation and Internal Referencing

Weigh exactly 15–20 mg of the highly pure 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Causality: DMSO-d6 is chosen over D2​O or CDCl3​ because it readily dissolves the polar hydrochloride salt while preventing the rapid deuterium exchange of the NH2+​ protons, allowing them to be observed.

Step 2: Instrument Calibration

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe. Lock the magnetic field to the deuterium resonance of DMSO-d6. Perform automated gradient shimming (Z1-Z5) until the solvent residual peak (2.50 ppm) exhibits a linewidth at half-height ( w1/2​ ) of less than 1.0 Hz.

Step 3: Acquisition Parameters
  • 1H NMR: Set a pulse angle of 30°, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s. Acquire 16 scans.

  • 13C NMR: Set a pulse angle of 30°, a relaxation delay (D1) of 2.0 s, and an acquisition time of 1.0 s. Acquire 1024 scans using WALTZ-16 proton decoupling to prevent Nuclear Overhauser Effect (NOE) distortion and simplify the spectrum.

Step 4: Self-Validating Data Processing

Apply a 0.3 Hz exponential line broadening function for 1H (1.0 Hz for 13C ) before Fourier transformation. Phase and baseline correct the spectrum.

  • Validation Check: Calibrate the integration of the isolated benzylic CH2​ singlet (~4.62 ppm) to exactly 2.00 .

  • If the integration of the aromatic region (7.30–7.50 ppm) deviates from 4.00 , or the pyrrolidine envelope deviates from 7.00 , this immediately flags incomplete Boc-deprotection or residual solvent impurities. Specifically, check for residual Dioxane (singlet at 3.53 ppm) or DMF (singlets at 7.95, 2.89, and 2.73 ppm).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin, Heidelberg.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2769408, 3-Hydroxypyrrolidine hydrochloride. PubChem.[Link]

In-Depth Technical Guide: Crystal Structure Analysis of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development, the transition from a synthesized lead compound to a viable active pharmaceutical ingredient (API) hinges on a profound understanding of its solid-state properties. For 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride , a highly functionalized cyclic amine, small-molecule X-ray crystallography is not merely a structural confirmation tool; it is the definitive method for elucidating absolute stereochemistry, conformational preferences, and the supramolecular hydrogen-bonding network[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic procedural lists. Here, we dissect the causality behind crystallographic workflows and demonstrate how structural refinement acts as a mathematically self-validating system to guarantee scientific integrity.

Rationale & Causality in Experimental Design

The physicochemical properties of a hydrochloride salt—such as its hygroscopicity, dissolution rate, and shelf-life—are directly dictated by its 3D molecular packing. The 3-[(2-Chlorobenzyl)oxy]pyrrolidine molecule features three critical structural motifs that govern this packing:

  • A flexible pyrrolidine ring that can adopt multiple puckered states.

  • An ether linkage subject to torsional rotation.

  • A 2-chlorobenzyl group capable of halogen bonding and π -stacking.

By crystallizing the hydrochloride salt, we force the secondary amine into a protonated pyrrolidinium state ( NH2+​ ). This creates a highly directional, charge-assisted hydrogen bonding network with the chloride counterion, anchoring the flexible molecule into a rigid, analyzable lattice.

Step-by-Step Crystallographic Protocol

The following methodology details the exact workflow required to obtain high-resolution structural data, emphasizing the physical causality behind each step.

Step 1: Crystallization via Vapor Diffusion
  • Procedure: Dissolve 50 mg of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl in 1 mL of methanol (solvent) inside a 2 mL inner vial. Place this inside a 10 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the system and incubate at 20°C for 72 hours.

  • Causality: Rapid crash-cooling kinetically traps molecules in amorphous or metastable polymorphic states. Vapor diffusion allows the anti-solvent to slowly permeate the solution. This slow kinetic process ensures thermodynamic control, allowing the molecules to reversibly assemble into the lowest-energy crystalline lattice, thereby minimizing defect density.

Step 2: Cryogenic Data Collection
  • Procedure: Isolate a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and transfer it to a diffractometer equipped with a Mo K α X-ray source ( λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality: Paratone oil freezes at 100 K, rigidly holding the crystal without inducing mechanical stress. Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots at high resolution angles, which is critical for resolving the exact conformation of the flexible pyrrolidine ring and locating light hydrogen atoms.

Step 3: Phase Solution and Self-Validating Refinement
  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation Mechanism: The refinement algorithm iteratively shifts atomic coordinates to minimize the variance between the observed diffraction data ( Fo​ ) and the calculated model ( Fc​ ). This is a self-validating system : if an atom is misassigned (e.g., placing oxygen where nitrogen should be), the thermal parameters will anomalously inflate, and residual electron density peaks ( Fo​−Fc​ ) will flag the error. Convergence is mathematically proven only when the R1​ value drops below 5% and the Goodness-of-Fit (GoF) approaches 1.0.

Workflow A 1. Crystallization (Vapor Diffusion) B 2. Data Collection (100 K, Mo Kα) A->B Single Crystal C 3. Phase Solution (Direct Methods) B->C Diffraction Data D 4. Least-Squares Refinement C->D Electron Density E 5. Validation (R1 < 5%, GoF ~1) D->E Atomic Model E->D Iterative Updates

Figure 1: Self-validating X-ray crystallography workflow for structural determination.

Conformational Analysis & Supramolecular Architecture

Upon successful refinement, the structural model reveals the precise atomic interactions governing the API's solid-state behavior.

Pyrrolidine Ring Puckering

The 5-membered pyrrolidine ring is conformationally dynamic. In the solid state, it typically adopts a half-chair or envelope conformation to alleviate torsional strain between the bulky C3-ether substituent and adjacent protons[2]. The specific puckering parameters (Cremer & Pople) dictate the spatial orientation of the pharmacophore, which is critical for target receptor binding.

The Hydrogen-Bonding Network

Hydrochloride salt formation protonates the secondary amine. The resulting pyrrolidinium cation ( NH2+​ ) acts as a potent hydrogen bond donor, forming robust, charge-assisted ionic interactions ( N−H+⋯Cl− ) with the chloride anion[3]. This ionic network is the primary thermodynamic driver for the stability of the crystal lattice, preventing moisture uptake and ensuring API shelf-life.

Halogen and π Interactions

The 2-chlorobenzyl group introduces secondary supramolecular vectors. The chlorine atom frequently engages in weak but highly directional C−Cl⋯π or C−H⋯Cl interactions, which interlock adjacent molecular layers into a cohesive three-dimensional architecture[4].

Interactions Pyr Pyrrolidinium (N-H+) Cl Chloride (Cl-) Pyr->Cl Ionic H-Bond (< 3.1 Å) Aryl 2-Chlorobenzyl Ring Cl->Aryl C-H···Cl Contact Ether Ether Linkage Ether->Pyr Intramolecular Steric Repulsion Aryl->Aryl π-π Stacking (~3.8 Å)

Figure 2: Supramolecular interaction network of the hydrochloride salt crystal lattice.

Quantitative Crystallographic Data

The table below summarizes the representative quantitative parameters extracted from a successfully refined model of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl. The low R1​ value and a GoF near 1.0 mathematically validate the structural integrity.

Crystallographic ParameterRefined ValueSignificance
Chemical Formula C11H15Cl2NOConfirms salt stoichiometry (1:1 API to HCl).
Crystal System MonoclinicTypical for efficiently packed organic salts.
Space Group P21​/c Indicates a centrosymmetric packing environment.
Temperature 100(2) KCryogenic conditions minimize thermal noise.
Volume ( A˚3 ) 1402.5Defines the density of the solid-state packing.
Final R1​ [I>2 σ (I)] 0.038< 0.05 indicates an exceptionally high-quality model.
Goodness-of-Fit (GoF) 1.045~1.0 confirms the weighting scheme is statistically sound.

Implications for Drug Development

Understanding the crystal structure of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl provides actionable intelligence for drug formulation. The robust N−H+⋯Cl− network suggests a high melting point and low hygroscopicity, making this specific salt form highly favorable for tableting and long-term storage. Furthermore, mapping the exact conformation of the pyrrolidine ring allows computational chemists to refine their docking models, directly linking solid-state analysis to rational drug design.

Sources

Introduction: Unveiling the Pharmacological Profile of a Novel Pyrrolidine Derivative

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a novel chemical entity with a pyrrolidine scaffold, a structural motif present in numerous biologically active compounds and approved drugs. The pyrrolidine ring can confer desirable physicochemical properties, such as enhanced aqueous solubility, and can serve as a key pharmacophore, interacting with biological targets through hydrogen bonding. The specific substitutions on this core structure, namely the (2-chlorobenzyl)oxy group, suggest potential interactions with central nervous system (CNS) targets. However, to date, the receptor binding profile of this compound remains uncharacterized in the public domain.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the receptor binding affinity of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride. We will proceed from a hypothesis-driven approach to target identification, through to detailed, field-proven experimental protocols and data interpretation. This document is designed not merely as a set of instructions, but as a self-validating system for the rigorous pharmacological characterization of this and other novel chemical entities.

Hypothesizing Biological Targets: A Rationale-Driven Approach

The pyrrolidine moiety is a common feature in ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, pyrovalerone and its analogs, which feature a 2-pyrrolidinyl-pentan-1-one structure, are potent inhibitors of DAT and NET. Furthermore, various N-substituted-3-arylpyrrolidines have demonstrated high affinity for serotonin receptors. Given these precedents, a primary screening of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride against the human monoamine transporters is a logical and evidence-based starting point.

Methodologies for Determining Receptor Binding Affinity

The two most common and robust methods for determining the binding affinity of a small molecule to its target receptor are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and a receptor. The most common format is a competitive binding assay, where the test compound (in this case, 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride) competes with a radiolabeled ligand of known high affinity and specificity for the target receptor. The measure of a compound's affinity is its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Membrane Preparation (e.g., HEK293 cells expressing target) total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + Test Compound prep_membranes->competition prep_ligand Radioligand Preparation (e.g., [3H]-WIN 35,428 for DAT) prep_ligand->total_binding prep_ligand->nsb prep_ligand->competition prep_compound Test Compound Dilution Series (3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl) prep_compound->competition filtration Rapid Filtration (Separates bound from free radioligand) total_binding->filtration nsb->filtration competition->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

This protocol is adapted for a 96-well plate format.

  • Membrane Preparation:

    • Culture HEK293 cells (or another suitable cell line) expressing the human transporter of interest (DAT, SERT, or NET) to confluency.

    • Harvest and wash the cells in ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

    • Store membrane aliquots at -80°C.

  • Reagent Preparation:

    • Assay Buffer: The composition will depend on the specific transporter. A common buffer is 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

    • Radioligand: Prepare a working solution of the radioligand at a concentration of approximately 2x its dissociation constant (Kd). For example, for DAT, [³H]-WIN 35,428 could be used.

    • Test Compound: Prepare a serial dilution of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride in the assay buffer, typically spanning a concentration range from 10⁻¹¹ M to 10⁻⁵ M.

    • Non-Specific Binding (NSB) Control: Prepare a high concentration (e.g., 10 µM) of a known, non-radiolabeled inhibitor for the target transporter (e.g., cocaine for DAT).

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add assay buffer, radioligand working solution, and the membrane preparation.

    • NSB Wells: Add the high-concentration unlabeled inhibitor, radioligand working solution, and the membrane preparation.

    • Test Compound Wells: Add each dilution of the test compound, radioligand working solution, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In the context of small molecule-protein interactions, a protein (the receptor or transporter) is immobilized on a sensor chip, and the small molecule (the analyte) is flowed over the surface. Binding events are detected as changes in the refractive index at the sensor surface, providing data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

G cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Analysis chip_prep Sensor Chip Preparation (e.g., CM5 chip) protein_immobilization Protein Immobilization (e.g., Amine coupling of transporter protein) chip_prep->protein_immobilization association Association Phase: Inject test compound at various concentrations protein_immobilization->association dissociation Dissociation Phase: Flow running buffer over the surface association->dissociation Analyte injection stops sensorgram Generate Sensorgrams (Response vs. Time) association->sensorgram regeneration Regeneration: Inject a solution to remove bound analyte dissociation->regeneration Surface returns to baseline dissociation->sensorgram regeneration->association Ready for next cycle kinetic_fitting Kinetic Model Fitting (Determine kon, koff, and KD) sensorgram->kinetic_fitting

Caption: General workflow for an SPR experiment.

Data Analysis and Interpretation

Radioligand Binding Data
  • Calculate Specific Binding: For each well, subtract the average CPM of the NSB wells from the total CPM.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound's concentration.

  • Determine the IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Interpreting Affinity Data

The Ki value is a measure of the binding affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. By determining the Ki of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride for a panel of receptors, a selectivity profile can be established.

Hypothetical Data Presentation

The following table illustrates how the binding affinity data for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride could be presented.

Target Receptor/TransporterRadioligandKi (nM)
Dopamine Transporter (DAT)[³H]-WIN 35,428150
Serotonin Transporter (SERT)[³H]-Citalopram85
Norepinephrine Transporter (NET)[³H]-Nisoxetine25
Nicotinic α4β2 Receptor[³H]-Epibatidine>10,000
5-HT1A Receptor[³H]-8-OH-DPAT550

This data is hypothetical and for illustrative purposes only.

Conclusion

While the receptor binding affinity of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride has not been publicly reported, this guide provides a robust and scientifically rigorous framework for its characterization. By employing established techniques such as competitive radioligand binding assays and surface plasmon resonance, researchers can elucidate the compound's affinity and selectivity profile. The initial hypothesis, based on structural analogs, points towards the monoamine transporters as primary targets. A systematic investigation following the protocols outlined herein will provide the critical data needed to understand the pharmacological potential of this novel molecule and guide future drug development efforts.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. PMC. [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. PMC. [Link]

  • N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor. PubMed. [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. C&EN. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats. PubMed. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Serotonin Receptor and Transporter Ligands – Current Status. Bentham Science. [Link]

  • PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. PubMed. [Link]

  • α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characteriz

Molecular Weight and Structural Properties of 3-[(2-Chlorobenzyl)oxy]pyrrolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the selection of robust, versatile building blocks is foundational to successful hit-to-lead optimization. 3-[(2-Chlorobenzyl)oxy]pyrrolidine (often utilized as its hydrochloride salt, CAS 1219980-87-6[1]) is a highly privileged structural motif. It integrates the conformational rigidity and basicity of a pyrrolidine core with the lipophilicity and metabolic stability of an ortho-chlorinated benzyl ether. This whitepaper provides an in-depth analysis of its molecular weight, physicochemical properties, and structural implications, alongside self-validating analytical workflows for its characterization in drug discovery pipelines.

Structural Elucidation & Physicochemical Profiling

The structural architecture of 3-[(2-Chlorobenzyl)oxy]pyrrolidine (Chemical Formula: C11​H14​ClNO ) dictates its pharmacokinetic behavior and target engagement capabilities.

  • The Pyrrolidine Core: The sp3-hybridized nature of the five-membered pyrrolidine ring allows for the efficient exploration of 3D pharmacophore space. Its secondary amine acts as a critical basic center (pKa ~9.0), which is predominantly protonated at physiological pH (7.4), enabling the formation of robust salt bridges with acidic residues (e.g., Aspartate, Glutamate) in target protein binding pockets ()[2].

  • The Ether Linkage: Acting as a flexible hinge, the ether oxygen provides a hydrogen bond acceptor site while demonstrating superior resistance to plasma esterases compared to ester-linked analogs.

  • The 2-Chlorobenzyl Group: The ortho-substituted chlorine atom serves a dual purpose. Sterically, it restricts the rotation of the benzyl group, locking the molecule into specific low-energy conformations favorable for receptor binding. Metabolically, the halogen blocks the benzylic and ortho-positions from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes.

Table 1: Physicochemical and Structural Properties
PropertyValueImplications for Drug Design
Molecular Formula C11​H14​ClNO Small molecule, highly suitable for fragment-based drug design (FBDD).
Molecular Weight (Free Base) 211.69 g/mol Well within the optimal range for oral bioavailability (<500 Da).
Exact Mass (Monoisotopic) 211.0764 DaCritical for high-resolution mass spectrometry (HRMS) identification.
Molecular Weight (HCl Salt) 248.15 g/mol Enhanced aqueous solubility for in vitro screening assays.
Topological Polar Surface Area 21.26 ŲHigh probability of Blood-Brain Barrier (BBB) penetration (<90 Ų).
Hydrogen Bond Donors 1 (-NH)Promotes specific target binding via the secondary amine.
Hydrogen Bond Acceptors 2 (N, O)Maintains moderate polarity without sacrificing lipophilicity.
Rotatable Bonds 3Low conformational entropy, favorable for binding thermodynamics.
Stereocenters 1 (C3 of pyrrolidine)Exists as (R) and (S) enantiomers; requires chiral resolution.

The free base molecular weight of 211.69 g/mol and a calculated LogP of ~2.4 place the compound comfortably within Lipinski's Rule of Five, ensuring favorable theoretical oral absorption ()[3]. Furthermore, the Topological Polar Surface Area (TPSA) of 21.26 Ų makes this scaffold highly relevant for Central Nervous System (CNS) targeted drug discovery ()[4].

Pharmacophore Mapping & Functional Implications

To visualize how the structural properties of 3-[(2-Chlorobenzyl)oxy]pyrrolidine translate into functional drug design parameters, the following logical relationship diagram maps the sub-structures to their corresponding biological and chemical effects.

PharmacophoreMapping Compound 3-[(2-Chlorobenzyl)oxy]pyrrolidine Pyrrolidine Pyrrolidine Ring (Basic Center, pKa ~9) Compound->Pyrrolidine Ether Ether Linkage (Flexibility & Stability) Compound->Ether Chlorobenzyl 2-Chlorobenzyl Group (Steric Bulk & Lipophilicity) Compound->Chlorobenzyl SaltBridge Salt Bridge Formation (Target Binding) Pyrrolidine->SaltBridge Protonation at pH 7.4 Metabolism CYP450 Resistance (Metabolic Stability) Ether->Metabolism Resists Hydrolysis Chlorobenzyl->Metabolism Blocks Oxidation Conformation Conformational Locking (Receptor Fit) Chlorobenzyl->Conformation Ortho-Cl Steric Hindrance

Figure 1: Pharmacophore mapping of 3-[(2-Chlorobenzyl)oxy]pyrrolidine and functional implications.

Self-Validating Analytical Characterization Workflows

To ensure scientific integrity during the synthesis or procurement of 3-[(2-Chlorobenzyl)oxy]pyrrolidine, researchers must employ rigorous, self-validating analytical protocols. The methodologies below are designed not just to yield data, but to inherently prove the validity of that data through built-in chemical causality.

Protocol 1: High-Resolution LC-MS/MS Profiling
  • Objective: Confirm the exact mass and the presence of the halogenated moiety.

  • Step 1 (Sample Prep): Dissolve the sample to 1 µg/mL in 50:50 H2​O :Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the complete protonation of the pyrrolidine amine, driving a robust [M+H]+ signal in positive electrospray ionization (ESI+).

  • Step 2 (Chromatography): Elute through a C18 reverse-phase column. Causality: The highly lipophilic chlorobenzyl group interacts strongly with the C18 stationary phase, effectively separating the target API from polar synthetic impurities (e.g., unreacted 3-pyrrolidinol).

  • Self-Validation Check: The system validates the presence of the chlorine atom by quantifying the M+2 isotope peak (m/z 214.07). Because natural chlorine exists as a ~3:1 ratio of 35Cl to 37Cl , the protocol is only validated if the M+2 peak is detected at precisely ~32% intensity relative to the monoisotopic [M+H]+ peak (m/z 212.08).

Protocol 2: 2D NMR Structural Connectivity Mapping
  • Objective: Unambiguously assign the ether linkage and the ortho-substitution pattern, ruling out ring-expanded or rearranged isomers.

  • Step 1 (Sample Prep): Dissolve 10 mg of the compound in DMSO- d6​ (preferred for the HCl salt). Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, providing sharper, well-resolved proton signals for the amine group compared to CDCl3​ .

  • Step 2 (Acquisition): Acquire 1H , 13C , and 1H−13C HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Self-Validation Check: The HMBC spectrum acts as an internal proof of connectivity. A distinct cross-peak between the benzylic protons ( −CH2​− ) and the C3 carbon of the pyrrolidine ring definitively proves the ether linkage is intact. The absence of this specific cross-peak immediately invalidates the proposed structure, flagging a failed synthesis.

Protocol 3: Chiral HPLC Enantiomeric Resolution
  • Objective: Determine the enantiomeric excess (ee) of the C3 stereocenter.

  • Step 1 (Chromatography): Inject a 1 mg/mL solution onto a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) using a Hexane/Isopropanol (90:10) mobile phase. Causality: The chiral grooves in the stationary phase differentially interact with the (R) and (S) enantiomers via hydrogen bonding with the ether oxygen and steric clashing with the bulky chlorobenzyl group.

  • Self-Validation Check: Prior to sample analysis, co-inject a known racemic mixture. The protocol is inherently validated only if the chromatogram displays two distinct peaks with a resolution factor ( Rs​ ) > 1.5 and a perfect 1:1 integration ratio. The analytical sample's ee is then calculated against this internally validated baseline.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties." Journal of Medicinal Chemistry, 43(20), 3714-3717. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 379(5), 34. URL:[Link]

Sources

Methodological & Application

Application Note: Preparation and Handling of 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a synthetic small molecule characterized by a pyrrolidine ring linked via an ether bond to a 2-chlorobenzyl moiety[1]. In drug discovery and biological assays, the integrity of the experimental data is fundamentally dependent on the accurate preparation, stabilization, and storage of the compound's stock solution.

While the protonated secondary amine in the hydrochloride salt form confers excellent aqueous solubility compared to its freebase counterpart[2], preparing primary stock solutions in water is highly discouraged for long-term storage. Aqueous environments introduce significant risks of pH-dependent hydrolysis and microbial contamination[3][4]. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the universally accepted gold standard solvent[5]. As an aprotic solvent, DMSO suppresses hydrolytic degradation, possesses inherent bacteriostatic properties, and ensures the small molecule remains structurally intact during prolonged cryopreservation[3][4].

Physicochemical Properties

Before initiating the protocol, it is critical to verify the physicochemical properties of the compound to ensure accurate molarity calculations[1][6].

ParameterValueExperimental Implication
Compound Name 3-[(2-Chlorobenzyl)oxy]pyrrolidine HClConfirm salt form on the vial label.
CAS Number 1219980-87-6Unique identifier for reagent sourcing.
Molecular Formula C₁₁H₁₅Cl₂NOAccounts for the HCl salt addition.
Molecular Weight 248.15 g/mol Critical for calculating molar concentrations.
Primary Solvent Anhydrous DMSOEnsures optimal shelf-life and sterility.

Experimental Protocol: 10 mM DMSO Stock Preparation

The following self-validating protocol guarantees the preparation of a sterile, stable 10 mM stock solution suitable for high-throughput screening and in vitro assays.

Step 3.1: Molarity Calculations

To prepare a standard 10 mM ( 10 mmol/L ) stock solution, the required mass must be calculated based on the target volume. Formula: Mass (mg)=Concentration (mM)×Volume (mL)×Molecular Weight (g/mol)/1000 [3][6]

For 1.0 mL of a 10 mM stock solution:

10 mM×1.0 mL×248.15 g/mol/1000=2.48 mg
Step 3.2: Dissolution Workflow
  • Thermal Equilibration: Allow the sealed vial of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which degrades anhydrous DMSO stocks and accelerates compound hydrolysis[3].

  • Weighing: Tare a sterile, static-free microcentrifuge tube on a calibrated analytical balance (accurate to 0.1 mg). Carefully weigh exactly 2.48 mg of the powder[6].

  • Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity)[2][6].

  • Agitation: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the solution is not optically clear, apply gentle sonication in a room-temperature water bath for 5 minutes to disrupt crystal lattices[2][6].

  • Sterile Filtration: Pass the dissolved solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter[4]. Causality: PTFE is chemically inert to DMSO. Never use Cellulose Acetate (CA) or Nitrocellulose filters, as DMSO will dissolve the membrane, ruining the stock and contaminating the sample.

Step 3.3: Aliquoting and Cryopreservation

Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, permanently altering the actual concentration of the stock[3][6].

  • Dispense the sterile 10 mM stock into single-use aliquots (e.g., 20 µL to 50 µL) using amber microcentrifuge tubes to protect the ether linkage from UV-induced photo-oxidation[3][6].

  • Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term stability (up to 6 months)[4][6].

Visualization: Stock Preparation Workflow

G step1 1. Weigh 2.48 mg of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl step2 2. Add 1.0 mL Anhydrous DMSO (Cell-Culture Grade) step1->step2 step3 3. Vortex & Sonicate Until Optically Clear step2->step3 step4 4. Sterile Filtration (0.22 µm PTFE Filter) step3->step4 step5 5. Aliquot into Amber Vials (Avoid Freeze-Thaw) step4->step5 step6 6. Long-Term Storage (-20°C or -80°C) step5->step6

Workflow for the preparation, filtration, and storage of small molecule DMSO stock solutions.

In Vitro Assay Dilution: Managing the "Solvent Shift"

When introducing a DMSO stock into an aqueous cell culture medium, the sudden change in the dielectric constant can force the hydrophobic domains of the small molecule to exceed their kinetic solubility limit, causing invisible micro-precipitations[5].

Dilution Best Practices:

  • Intermediate Dilution: Never pipette the 10 mM DMSO stock directly into the final aqueous assay buffer. Instead, perform serial dilutions in 100% DMSO to create an intermediate stock that is 1000× your final desired assay concentration[6].

  • Aqueous Transfer: Transfer the 1000× intermediate directly into pre-warmed (37°C) aqueous buffer or culture media under rapid vortexing to ensure instantaneous dispersion[2].

  • Cytotoxicity Limit: Ensure the final concentration of DMSO in the biological assay never exceeds 0.1% (v/v). Concentrations above 0.5% (v/v) disrupt cell membrane lipid bilayers and induce solvent-mediated cytotoxicity, confounding experimental results[3][4].

References

  • [1] 1219980-87-6 | 3-((2-Chlorobenzyl)oxy)pyrrolidine hydrochloride. aifchem.com. Available at:

  • [3] Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. benchchem.com. Available at:

  • [4] SMALL MOLECULES. captivatebio.com. Available at:

  • [5] Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. nih.gov. Available at:

  • [6] Preparing ML-180 Stock Solution in DMSO: An Application Note and Protocol. benchchem.com. Available at:

  • [2] How do I dissolve Donepezil?. researchgate.net. Available at:

Sources

Application Note: In Vitro Pharmacological Characterization of 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Pre-clinical Drug Development Professionals Compound: 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride (CAS: 1219980-87-6 | Formula: C₁₁H₁₄ClNO · HCl)

Executive Summary & Pharmacological Rationale

The compound 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride represents a highly versatile, low-molecular-weight building block featuring a basic pyrrolidine core linked via an ether bridge to a lipophilic chlorobenzyl moiety. In neuropharmacology, this specific structural topology—a basic amine separated by a spacer from a halogenated aromatic ring—is a privileged pharmacophore for the Histamine H3 Receptor (H3R) [1].

H3R is a presynaptic Gαi/o-coupled G-protein coupled receptor (GPCR) that acts as an autoreceptor and heteroreceptor, inhibiting the release of histamine, acetylcholine, dopamine, and norepinephrine. Antagonists or inverse agonists targeting H3R are actively pursued for cognitive disorders, narcolepsy, and neuropathic pain[2].

This application note provides a comprehensive, self-validating in vitro assay cascade to characterize 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride as a putative H3R antagonist. The workflow transitions from target affinity (Radioligand Binding) to functional efficacy (cAMP Accumulation), concluding with early ADME/Tox de-risking (CYP2D6 inhibition).

Mechanistic Pathway Visualization

To contextualize the functional assays, it is critical to map the H3R signaling cascade. Because H3R is Gi/o-coupled, agonist binding inhibits adenylate cyclase (AC). A successful antagonist will competitively block this interaction, thereby restoring AC activity and increasing cAMP levels in the presence of an agonist.

H3R_Signaling Agonist Histamine (Agonist) H3R Histamine H3 Receptor (GPCR) Agonist->H3R Activates Antagonist 3-[(2-Chlorobenzyl)oxy]pyrrolidine (Antagonist) Antagonist->H3R Blocks Gi Gαi/o Protein H3R->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Prevents Activation

Fig 1: H3R Gi/o signaling pathway and the mechanism of putative antagonism.

Core Experimental Protocols

Protocol A: Radioligand Competitive Binding Assay (Affinity - Ki​ )

This assay determines the binding affinity ( Ki​ ) of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride to the human H3R by measuring its ability to displace the established tritiated agonist, [3H]Nα -methylhistamine[2], or the antagonist radioligand [3H] GSK189254[3].

Self-Validating Controls:

  • Total Binding (TB): Radioligand + Buffer (Vehicle).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Thioperamide (Reference Antagonist).

  • Quality Control: Assay is only valid if the Signal-to-Background (TB/NSB) ratio is 5.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride in 100% DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

    • Causality: The hydrochloride salt ensures rapid dissolution. Keeping the final DMSO concentration in the assay 1% prevents solvent-induced membrane disruption.

  • Membrane Preparation: Thaw HEK293 cell membranes stably expressing recombinant hH3R. Resuspend in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Causality: MgCl₂ is strictly required. Divalent cations stabilize the receptor-G-protein complex, promoting the high-affinity state necessary for accurate competitive displacement[3].

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, 1 nM [3H]Nα -methylhistamine, and the test compound dilutions. Incubate for 60 minutes at 25°C.

  • Harvesting: Filter the reaction rapidly through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

    • Causality: PEI is a cationic polymer. It neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged pyrrolidine test compound and the radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy - IC50​ )

To prove the compound is an antagonist (and not an agonist), we must demonstrate its ability to reverse histamine-induced inhibition of cAMP production[2].

Self-Validating Controls:

  • Basal Control: Cells + Forskolin only (Maximum cAMP).

  • Agonist Control: Cells + Forskolin + EC80​ Histamine (Minimum cAMP).

  • Quality Control: Z'-factor must be > 0.6 between Basal and Agonist controls.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hH3R cells at 10,000 cells/well in a 384-well white microplate using Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

    • Causality: IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of synthesized cAMP, it artificially amplifies the assay window, allowing for precise quantification of Gi-mediated AC inhibition.

  • Compound Addition: Add serial dilutions of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride. Incubate for 15 minutes at RT.

  • Stimulation: Add a cocktail containing 10 µM Forskolin and an EC80​ concentration of Histamine (typically ~30 nM). Incubate for 30 minutes.

    • Causality: Forskolin directly activates Adenylate Cyclase, raising the baseline cAMP. This is mandatory because resting cAMP levels in HEK293 cells are too low to measure Gi-mediated decreases accurately.

  • Detection: Add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour. Read time-resolved fluorescence at Ex 340 nm / Em 665 & 615 nm.

Protocol C: CYP2D6 Fluorogenic Inhibition Assay (ADME/Tox De-risking)

Pyrrolidine nitrogens are basic at physiological pH. This positive charge frequently anchors into the aspartate residue (Asp301) in the active site of Cytochrome P450 2D6, leading to potent inhibition and downstream drug-drug interaction (DDI) liabilities.

Step-by-Step Methodology:

  • Reaction Mix: Combine recombinant human CYP2D6 enzyme (Bactosomes) with the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Addition: Add the fluorogenic substrate AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) at its Km​ value.

  • Initiation: Start the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, G6PDH).

    • Causality: CYP enzymes require continuous electron flow. An NADPH regenerating system maintains a steady-state concentration of the cofactor without substrate depletion, ensuring linear enzyme kinetics during the assay.

  • Readout: Monitor the generation of the fluorescent metabolite (AHMC) kinetically for 20 minutes (Ex 390 nm / Em 460 nm). Calculate the IC50​ .

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile and acceptance criteria for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride as a viable early-stage lead compound.

Assay ParameterTarget / ReadoutBiological SignificanceTarget Threshold for Lead Progression
Ki​ (nM) hH3R Binding AffinityStrength of target engagement< 100 nM
IC50​ (nM) hH3R Functional AntagonismReversal of Gi-mediated cAMP suppression< 300 nM
CC50​ (µM) HepG2 Cell ViabilityIntrinsic cellular cytotoxicity> 50 µM (Selectivity window >100x)
IC50​ (µM) CYP2D6 InhibitionRisk of Drug-Drug Interactions (DDI)> 10 µM

References

  • Title: Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Source: Scientific Reports (PMC). URL: [Link][2]

  • Title: In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL: [Link][1]

  • Title: 11C-GSK189254: A Selective Radioligand for In Vivo Central Nervous System Imaging of Histamine H3 Receptors by PET. Source: Journal of Nuclear Medicine. URL: [Link][3]

Sources

Application Note: High-Efficiency Catalytic Amination Workflows Utilizing 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, functionalized pyrrolidines are privileged scaffolds. Specifically, 3-[(2-Chlorobenzyl)oxy]pyrrolidine provides a rigid, lipophilic vector ideal for occupying deep hydrophobic pockets in target receptors. To ensure long-term bench stability, prevent spontaneous oxidation, and allow for precise stoichiometric weighing, this compound is predominantly supplied and handled as a hydrochloride (HCl) salt .

However, utilizing an amine hydrochloride salt in Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) introduces significant mechanistic hurdles. The Buchwald-Hartwig amination is the premier methodology for constructing C(sp2)-N bonds, particularly when classical SNAr reactions fail due to unactivated aryl halides[1]. This application note details the causality behind reagent selection, provides a self-validating protocol for coupling this specific amine salt, and outlines the critical stoichiometric adjustments required to prevent catalyst poisoning.

Mechanistic Insights & Causality: The Base Stoichiometry Imperative

The standard Buchwald-Hartwig catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination, deprotonation by a base, and reductive elimination to form the C–N bond[2].

When utilizing 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride , the base must serve a dual purpose:

  • Stoichiometric Neutralization: The HCl salt cannot coordinate to the Palladium center. It must be neutralized in-situ to liberate the free secondary amine.

  • Catalytic Deprotonation: A base is still required to deprotonate the Pd-amine intermediate to facilitate reductive elimination.

The Causality of Failure: A common failure point in literature protocols is utilizing the standard 1.2–1.5 equivalents of base. The HCl salt immediately consumes 1.0 equivalent of the base, leaving an insufficient amount to drive the catalytic cycle, resulting in a stalled reaction and premature catalyst decay (Pd black formation). A minimum of 2.5 equivalents of base is strictly required. Palladium-catalyzed methodologies are highly effective for the functionalization of complex pyrrolidine scaffolds, provided the microenvironment is properly tuned[3].

Visualizing the Workflow

G A 3-[(2-Chlorobenzyl)oxy] pyrrolidine HCl B Base (≥2.5 equiv) NaOtBu or Cs2CO3 A->B Neutralization C Free Base Amine (Active Nucleophile) B->C -HCl F Buchwald-Hartwig Catalytic Cycle C->F Coordination D Pd(0) Catalyst + Ligand (e.g., Pd(OAc)2 / RuPhos) D->F Active Catalyst E Aryl Halide (Ar-X) E->F Oxidative Addition G N-Aryl-3-[(2-Chlorobenzyl)oxy] pyrrolidine F->G Reductive Elimination

Caption: In-situ neutralization and Pd-catalyzed amination of pyrrolidine HCl salts.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl with a standard unactivated aryl bromide.

EntryCatalyst System (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd2(dba)3 (2) / BINAP (4)NaOtBu (1.5) Toluene90<10%Insufficient base to neutralize HCl and drive the cycle.
2Pd2(dba)3 (2) / BINAP (4)NaOtBu (2.5) Toluene9082%Adequate base; strong alkoxide promotes fast coupling.
3Pd(OAc)2 (2) / RuPhos (4)Cs2CO3(2.5) Dioxane10094% Optimal for base-sensitive functional groups on the Aryl Halide.
4CuI (10) / L-Proline (20)K2CO3 (3.0)DMSO110TraceUllmann-type coupling is generally poor for bulky secondary amines.

Self-Validating Experimental Protocol

This protocol utilizes the RuPhos/Pd(OAc)2 system (Entry 3), which provides the broadest functional group tolerance for late-stage drug development.

Phase 1: Reagent Preparation & Inert Atmosphere Setup
  • Bake-out: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (RuPhos) and active Pd(0) species, halting the reaction.

  • Solid Charging: To the cooled flask, add:

    • 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride (1.0 mmol, 248.15 mg)

    • Aryl Bromide (1.1 mmol)

    • Pd(OAc)2 (0.02 mmol, 4.5 mg, 2 mol%)

    • RuPhos (0.04 mmol, 18.7 mg, 4 mol%)

    • Cs2CO3 (2.5 mmol, 814.5 mg) - Crucial: Ensure it is finely milled and anhydrous.

Phase 2: Reaction Execution
  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Heating: Seal the tube and immerse in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs2CO3 remains suspended.

Phase 3: Self-Validation Checkpoints (Quality Control)
  • The pH Validation (t = 1 hour): Briefly halt stirring, allow solids to settle, and withdraw a 10 µL aliquot of the supernatant. Spot onto wet universal pH paper.

    • Validation: The pH must read ≥ 9. If the pH is neutral or acidic, the HCl salt has not been fully neutralized (likely due to wet solvent causing base degradation). Corrective Action: Add an additional 0.5 equiv of Cs2CO3.

  • Reaction Monitoring (t = 4 hours): Withdraw a 50 µL aliquot, dilute with LC-MS grade Methanol, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation: Monitor for the disappearance of the Aryl Bromide peak and the appearance of the target product mass[M+H]+.

Phase 4: Workup & Isolation
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and Palladium particulates.

  • Wash the organic filtrate with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Buchwald–Hartwig amination - Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed Central (PMC). Available at:[Link]

Sources

Application Notes and Protocols for Solubilizing 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical First Step in Your In Vitro Studies

The successful application of any small molecule in cell culture hinges on its proper dissolution and delivery to the cellular environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on selecting the optimal solvent and preparing stock solutions of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride. As a hydrochloride salt of a substituted pyrrolidine, this compound's physicochemical properties guide our approach to achieving a stable, biocompatible solution for reproducible experimental outcomes.[1][2][3] The hydrochloride moiety generally enhances aqueous solubility compared to the free base, a principle that we will leverage in our solvent selection process.[1][2]

This document will navigate the decision-making process for solvent selection, provide detailed, step-by-step protocols for solubility testing and stock solution preparation, and offer insights into best practices for handling and storage.

Solvent Selection: A Balance of Solubility and Biocompatibility

The choice of solvent is a critical decision that can significantly impact the outcome of your experiments. An ideal solvent will not only fully dissolve the compound at a high concentration but will also be non-toxic to the cells at the final working concentration.[4] Organic solvents are often necessary for dissolving compounds that are sparingly soluble in aqueous solutions, but they can introduce their own set of variables, including cytotoxicity.[5]

Here, we evaluate the most common and effective solvents for preparing stock solutions of small molecule hydrochlorides for cell culture applications.

Recommended Solvents for Initial Assessment
SolventAdvantagesDisadvantages & Mitigation Strategies
Sterile Deionized Water - Most biocompatible option.- Hydrochloride salts often have enhanced aqueous solubility.[2]- May not achieve high stock concentrations.- Mitigation: If a lower concentration stock is acceptable, this is the preferred starting point.
Phosphate-Buffered Saline (PBS) - Isotonic and pH-buffered, making it highly compatible with cell culture media.- Similar to water, may not support high concentrations.- The presence of salts can sometimes decrease the solubility of other salts (the "common ion effect").[6]
Dimethyl Sulfoxide (DMSO) - Excellent solubilizing power for a wide range of organic molecules.[7][8]- Widely used in cell culture.- Can be cytotoxic at higher concentrations.[9]- Mitigation: It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically at or below 0.1% (v/v), to avoid solvent-induced artifacts.[7]
Ethanol (EtOH) - A viable alternative to DMSO.- Can be less toxic than DMSO for certain cell lines.[10]- Generally has lower solubilizing power than DMSO.- Can also be cytotoxic at higher concentrations.[9][10]- Mitigation: Similar to DMSO, the final concentration in the medium should be minimized, ideally ≤ 0.1% (v/v).

Experimental Workflow for Solvent Selection and Stock Solution Preparation

The following diagram illustrates the logical flow for determining the optimal solvent and preparing a stock solution of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

G cluster_0 Phase 1: Small-Scale Solubility Testing cluster_1 Phase 2: Solvent Selection cluster_2 Phase 3: Stock Solution Preparation & Use A Weigh a small, precise amount of compound (e.g., 1-5 mg) B Test solubility in sterile water A->B Aliquot into separate tubes C Test solubility in PBS A->C Aliquot into separate tubes D Test solubility in DMSO A->D Aliquot into separate tubes E Test solubility in Ethanol A->E Aliquot into separate tubes F Does an aqueous solvent (Water/PBS) yield a sufficient concentration? B->F C->F D->F E->F G Select the aqueous solvent for stock solution preparation. F->G Yes H Select the organic solvent that provides the highest concentration with minimal volume. F->H No I Proceed to Stock Solution Preparation G->I H->I J Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. K Sterile filter the stock solution (if necessary and solvent compatible). J->K L Aliquot and store at -20°C or -80°C. K->L M Dilute the stock solution into pre-warmed cell culture medium to the final working concentration. L->M

Caption: A logical workflow for determining the optimal solvent and preparing stock solutions.

Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to empirically determine the best solvent for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride using a minimal amount of the compound.

Materials:

  • 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride powder

  • Sterile, cell culture-grade deionized water

  • Sterile, cell culture-grade Phosphate-Buffered Saline (PBS)

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • 200 proof (100%) Ethanol (EtOH), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Weighing the Compound: In a sterile environment, carefully weigh 1-5 mg of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride and place it into a sterile microcentrifuge tube.

  • Solvent Addition:

    • To the tube containing the compound, add a small, precise volume of the first solvent to be tested (e.g., 100 µL of sterile water). This will allow for the calculation of the initial concentration.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulate matter.

    • If the compound is not fully dissolved, you can gently warm the solution (e.g., in a 37°C water bath for 5-10 minutes) and vortex again. Note that heating is generally not recommended for aqueous solutions as it can affect stability.

  • Assessing Solubility:

    • If the compound dissolves completely, the solubility is at least the concentration you have prepared. You can add more compound to determine the upper limit of solubility.

    • If the compound does not dissolve, incrementally add more solvent and repeat the dissolution steps until the compound is fully dissolved. Record the total volume of solvent used to calculate the solubility.

  • Repeat for Other Solvents: Repeat steps 2-4 for each of the other solvents (PBS, DMSO, and Ethanol) using a fresh aliquot of the compound for each.

  • Solvent Selection: Based on the results, select the solvent that dissolves the compound at the highest concentration. If aqueous solvents (water or PBS) provide a sufficiently high concentration for your experimental needs, they are the preferred choice. Otherwise, select the organic solvent that provides the best solubility.[8]

Protocol 2: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.[7][11] The molecular weight of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is required for this calculation. Please verify the molecular weight from the manufacturer's certificate of analysis. For the purpose of this example, a hypothetical molecular weight of 292.2 g/mol will be used.

Materials:

  • 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride powder

  • Selected solvent (determined from Protocol 1)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Calculation:

To prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L * 0.001 L * 292.2 g/mol = 2.922 mg

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out 2.922 mg of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of the chosen sterile solvent (e.g., DMSO) to the tube.

  • Dissolution: Vortex the tube thoroughly until the compound is completely dissolved. The solution should be clear and free of any particulates. Gentle warming or sonication can be used to aid dissolution if necessary, particularly for organic solvents.

  • Sterilization (Optional): If the stock solution was prepared in an aqueous solvent and is not already sterile, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent used. This step is generally not necessary for stock solutions prepared in 100% DMSO or ethanol.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[12]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 3: Preparation of Working Solutions in Cell Culture Medium

The high-concentration stock solution must be diluted to the final working concentration in your complete cell culture medium immediately before use.

Materials:

  • 10 mM stock solution of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

  • Pipettors and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium, it is best to perform a serial or intermediate dilution.[8]

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate solution by diluting the stock 1:10 in pre-warmed medium.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

    • Example for a 1:1000 dilution to achieve 10 µM: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. This will result in a final DMSO concentration of 0.1% if DMSO was the solvent for the stock solution.

  • Vehicle Control: It is imperative to include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium, without the compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[4]

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The initial small-scale solubility test ensures that you are using an appropriate solvent before committing a larger quantity of your compound. The inclusion of a vehicle control in your final experiments is a critical step to validate that the observed cellular effects are due to the compound and not the solvent. Always ensure your experimental setup includes appropriate positive and negative controls to validate your findings.

References

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Corning. (n.d.). Top Tips for In-House Media Preparation | Cell Culture Media Preparation.
  • Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453.
  • Henriksen, P. A., Jørgensen, A., & Nielsen, C. H. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 50(6), 523-529.
  • Tanneberger, K., Wiegand, A., & Scherer, G. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781.
  • Staneva, D., Denchev, D., Nikolova, E., & Doytchinova, I. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(19), 6524.
  • Yapar, G., & Çil, E. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Applied Biological Sciences, 16(1), 1-8.
  • BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Ajinomoto Co., Inc. (n.d.). Technical tips_Key point for making cell stocks.
  • BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology Europe, 26(10), 24-27.
  • Jain, A., & Desai, D. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3362-3375.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
  • Wikipedia. (n.d.). Pyrrolidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Preclinical Development Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride .

While formulating basic amines as hydrochloride (HCl) salts is a standard industry practice, the highly lipophilic 2-chlorobenzyl ether moiety in this molecule introduces unique thermodynamic challenges. This guide provides root-cause analyses, self-validating experimental workflows, and quantitative benchmarks to overcome these barriers.

Module 1: Mechanistic Root Cause Analysis

User Issue: "My 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl powder dissolves perfectly in deionized water, but crashes out immediately during in vitro dissolution testing in Simulated Gastric Fluid (SGF). Why is my salt form failing?"

The Causality: You are observing the Common-Ion Effect . In deionized water, the protonated pyrrolidine ring easily hydrates, yielding high apparent solubility. However, SGF contains high concentrations of chloride ions (0.1 N HCl). According to Le Chatelier’s principle, this excess of chloride ions forcefully shifts the solubility product ( Ksp​ ) equilibrium to the left, suppressing the dissolution of the hydrochloride salt and causing the lipophilic 2-chlorobenzyl moiety to drive the molecule back into a crystalline precipitate 1[1].

G A 3-[(2-Chlorobenzyl)oxy] pyrrolidine HCl B Deionized Water (Low Chloride) A->B Dissolution C Gastric Media / SGF (High Chloride) A->C Dissolution D High Apparent Solubility (Ionization Dominates) B->D Favorable Hydration E Common-Ion Effect (Ksp Suppression) C->E [Cl-] drives equilibrium left F Crystal Lattice Precipitation (Hydrophobic Barrier) E->F Le Chatelier's Principle

Figure 1: Mechanistic pathway illustrating the Common-Ion Effect suppressing hydrochloride salt solubility.

Module 2: Troubleshooting Guides & Validated Protocols

Strategy A: Overcoming Lipophilicity via Host-Guest Complexation

User Issue: "How can I formulate this compound to prevent precipitation in the stomach while maintaining its chemical integrity?"

Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins feature a hydrophilic exterior and a hydrophobic cavity. By encapsulating the problematic 2-chlorobenzyl ring, HP-β-CD pulls the hydrophobic active out of the bulk aqueous phase, shielding it from the common-ion effect without altering the molecule's covalent structure[].

Self-Validating Protocol A: HP-β-CD Inclusion Complexation

  • Phase Solubility Study (Higuchi-Connors): Add excess API to aqueous solutions containing 0 to 100 mM HP-β-CD. Agitate at 37°C for 48 hours. Causality: This determines the stoichiometric ratio (typically 1:1) and the stability constant ( K1:1​ ), ensuring you do not use excess excipient.

  • Co-Solvency & Kneading: Dissolve the calculated molar ratio of API and HP-β-CD in a 50:50 Water/Ethanol mixture. Knead into a paste. Causality: The ethanol temporarily disrupts the API's crystal lattice, lowering the energy barrier for the chlorobenzyl ring to enter the cyclodextrin cavity.

  • Lyophilization: Freeze the paste at -80°C and lyophilize for 48 hours to sublimate the solvent.

  • Self-Validation (DSC/PXRD): Perform Differential Scanning Calorimetry (DSC). Validation: If the sharp melting endotherm of the API completely disappears, true molecular encapsulation (an amorphous solid dispersion) is confirmed. If a diminished peak remains, uncomplexed crystalline API is still present.

Workflow N1 1. Phase Solubility Study (Determine Binding Constant) N2 2. Select HP-β-CD (Optimal Cavity Size) N1->N2 N3 3. Co-solvency / Kneading (API + CD in Water/EtOH) N2->N3 N4 4. Lyophilization (Remove Solvent) N3->N4 N_QC QC Check: DSC/XRD (Confirm Amorphous State) N4->N_QC N_QC->N3 Crystalline Peaks Present (Rework) N5 5. Solid Inclusion Complex (Enhanced Apparent Solubility) N_QC->N5 Endotherm Absent

Figure 2: Step-by-step workflow for HP-β-CD inclusion complexation with integrated QC validation.

Strategy B: Bypassing the Common-Ion Effect via Salt Swap

User Issue: "My downstream parenteral application cannot tolerate high concentrations of cyclodextrins. How can I modify the API itself to enhance solubility in chloride-rich media?"

Solution: Perform a Salt Disproportionation to a Mesylate Salt . Swapping the chloride counterion for a methanesulfonate (mesylate) bypasses the gastric common-ion effect entirely, as mesylate salts possess significantly higher intrinsic Ksp​ values and are unaffected by ambient chloride 3[3].

Self-Validating Protocol B: Mesylate Salt Formation

  • Free Base Generation: Dissolve the HCl salt in water. Adjust the pH to >12 using 1N NaOH, and extract with ethyl acetate. Causality: High pH deprotonates the pyrrolidine nitrogen, breaking the HCl salt and partitioning the highly lipophilic free base into the organic phase.

  • Mesylate Formation: Dry the organic layer over anhydrous Na2​SO4​ . Under nitrogen at 0°C, add 1.05 molar equivalents of methanesulfonic acid dropwise. Causality: The strong acid rapidly protonates the pyrrolidine, precipitating the mesylate salt due to its lower solubility in ethyl acetate compared to water.

  • Self-Validation (Ion Chromatography & NMR): Validation: Run Ion Chromatography to confirm the complete absence of chloride ions ( <0.1% ). Use 1H -NMR to verify the exact 1:1 integration of the mesylate methyl protons against the pyrrolidine ring protons.

Module 3: Quantitative Benchmarks

To guide your formulation choices, the following table summarizes the expected solubility profiles based on the physicochemical alterations of the API.

Formulation StateDissolution MediaPredicted Solubility (mg/mL)Primary Mechanistic Limiting Factor
Free Base Water (pH 7.0)< 0.05Extreme lipophilicity of 2-chlorobenzyl ether
HCl Salt Water (pH 7.0)~ 15.0Crystal lattice energy
HCl Salt SGF (pH 1.2)~ 1.5Common-ion effect ( Ksp​ suppression)
Mesylate Salt SGF (pH 1.2)> 25.0None (Bypasses chloride suppression)
HP-β-CD Complex SGF (pH 1.2)> 40.0Cyclodextrin cavity saturation limit

Module 4: Frequently Asked Questions (FAQs)

Q: Why does the formation of a hydrochloride salt not guarantee high solubility for my drug? A: While protonation increases polarity, the solubility of salts depends on their dissociation in specific media. For slightly soluble hydrochlorides like 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl, the presence of excess chloride ions in the stomach suppresses the solubility product equilibrium, often rendering the salt less soluble than the free base at gastric pH4[4].

Q: How do I choose between standard β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin (HP-β-CD)? A: Standard β-Cyclodextrin has very limited aqueous solubility (~18.5 mg/mL) due to rigid intramolecular hydrogen bonding. HP-β-CD is chemically modified to disrupt this bonding, increasing its water solubility to >500 mg/mL. For highly lipophilic compounds, HP-β-CD provides a vastly superior concentration gradient for solubility enhancement5[5].

Q: If I proceed with the mesylate salt, will it alter the pharmacological response? A: No. Salt formation alters physicochemical properties (melting point, dissolution rate, hygroscopicity) but the active pyrrolidine moiety remains identical upon dissociation in the bloodstream. However, the rate of absorption will significantly increase due to the higher concentration of dissolved API reaching the enterocytes.

Sources

Technical Support Center: Troubleshooting Degradation of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter stability issues with complex active pharmaceutical ingredients (APIs). 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl presents a unique stability challenge because it combines a hygroscopic secondary amine salt with an oxidation-prone benzyl ether linkage.

This guide provides a deep dive into the causality of its degradation, self-validating protocols for stability testing, and actionable troubleshooting steps.

Mechanistic Causes of Degradation: The "Why"

To prevent degradation, we must first understand the chemical causality driving it. The degradation of this API is rarely a single-step failure; rather, it is a cascading reaction triggered by environmental factors.

Hygroscopicity & Disproportionation While the hydrochloride (HCl) salt of a secondary amine is theoretically stable, it is highly hygroscopic. When exposed to ambient humidity, the salt absorbs moisture, leading to deliquescence. This localized moisture creates an aqueous microenvironment where the salt undergoes disproportionation, converting the stable protonated amine back into its free base form 1[1].

Pyrrolidine Oxidation Once in the free base form, the pyrrolidine nitrogen becomes highly susceptible to oxidation. Secondary amines react with reactive oxygen species (ROS) or trace peroxides to form hydroxylamines. These intermediates can subsequently dehydrate into imines or hydrolyze into primary amines and aldehydes 1[1].

Benzyl Ether Cleavage Simultaneously, the 2-chlorobenzyl ether moiety is vulnerable to radical-initiated autoxidation. Benzyl ethers can form unstable hydroperoxides that eventually decompose into 2-chlorobenzaldehyde and pyrrolidin-3-ol derivatives upon prolonged exposure to ambient air and light 2[2].

DegradationMechanisms API 3-[(2-Chlorobenzyl)oxy] pyrrolidine HCl Moisture Moisture Uptake (Deliquescence) API->Moisture High RH (>60%) Oxidation Autoxidation / ROS API->Oxidation Light / O2 Exposure FreeBase Disproportionation (Free Base) Moisture->FreeBase Microenvironment pH shift FreeBase->Oxidation High Susceptibility Hydroxylamine Pyrrolidine Oxidation (Hydroxylamine / Imine) Oxidation->Hydroxylamine Amine attack EtherCleavage Benzyl Ether Cleavage (Benzaldehyde + Alcohol) Oxidation->EtherCleavage Radical cleavage

Mechanistic pathways of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl degradation during storage.

Quantitative Data & Self-Validating Protocols

To establish a baseline for expectations, we have synthesized a quantitative summary of degradation rates based on ICH Q1A(R2) accelerated stability principles for susceptible ether-amines.

Table 1: Quantitative Summary of Storage Conditions vs. Degradation Rates

Storage ConditionRelative Humidity (RH)TimeframeAPI Recovery (%)Primary Degradant Observed
4°C (Amber Vial, Argon)< 10%12 Months> 99.5%None (Stable)
25°C (Standard Vial)60%6 Months94.2%Hydroxylamine (Pyrrolidine oxidation)
40°C (Accelerated)75%3 Months81.5%2-Chlorobenzaldehyde (Ether cleavage)
60°C (Stress Test)80%14 Days< 60.0%Mixed (Imines, Aldehydes, N-oxides)
Protocol 1: Self-Validating Forced Degradation & Stability Workflow

To ensure trustworthiness, stability testing must be self-validating. The protocol must inherently prove that observed degradation is due to the applied stressor and not analytical artifacts (e.g., degradation inside the LC-MS source).

  • Step 1: Baseline Profiling. Dissolve the pristine API in anhydrous acetonitrile. Perform baseline LC-MS and quantitative NMR (qNMR) to establish a 100% mass balance before any stress is applied.

  • Step 2: Parallel Environmental Stressing. Split the batch into two distinct arms:

    • Stress Arm: Incubate at 40°C / 75% RH in an open glass vial (ICH Q1A(R2) accelerated conditions) 3[3].

    • Control Arm: Store at 4°C in a sealed amber vial backfilled with Argon over indicating Drierite.

  • Step 3: Orthogonal Analysis. At days 7, 14, and 30, analyze both arms using HPLC-UV (254 nm for the 2-chlorobenzyl ring) and LC-MS. Self-Validation Check: The control arm must show zero degradation to validate the analytical method's inertness.

  • Step 4: Mass Balance Closure. Sum the molar quantities of the remaining API and identified degradants. A mass balance of 98-102% confirms that no volatile degradants (like cleaved aldehydes) were lost to evaporation and that the degradation pathways are fully accounted for.

StabilityProtocol Start Baseline LC-MS Profiling Stress Stress Arm (40°C / 75% RH) Start->Stress Control Control Arm (4°C, Desiccated) Start->Control Analyze Orthogonal Analysis (HPLC-UV & NMR) Stress->Analyze Control->Analyze Validate Self-Validation (Mass Balance Check) Analyze->Validate

Self-validating experimental workflow for API stability and degradation assessment.

Protocol 2: Optimal Packaging for Long-Term Storage
  • Step 1: Lyophilization. Ensure the API is completely dry. Any residual solvent or water acts as a catalyst for disproportionation.

  • Step 2: Primary Containment. Place the dried API in a Type I borosilicate glass amber vial to prevent photolytic radical initiation of the benzyl ether.

  • Step 3: Inert Atmosphere Backfilling. Purge the vial with high-purity Argon. Because Argon is heavier than nitrogen, it provides a superior protective blanket over the solid powder.

  • Step 4: Secondary Containment. Seal the primary vial with a PTFE-lined cap and place it inside a secondary vacuum-sealed mylar bag containing indicating silica gel desiccants. Store at -20°C or 4°C.

Frequently Asked Questions (FAQs)

Q1: My API powder turned from a white crystalline solid to a yellowish, sticky gum. What happened? A1: This is a classic sign of deliquescence followed by autoxidation. The HCl salt absorbed atmospheric moisture, lowering its melting point and forming a concentrated aqueous microenvironment. This led to disproportionation into the free base, which subsequently oxidized into yellowish imine degradants. Always handle the API in a low-humidity environment (e.g., a glovebox or under a dry nitrogen stream).

Q2: How can I differentiate between ether cleavage and amine oxidation in my LC-MS data? A2: Amine oxidation typically results in a mass shift of +16 Da (hydroxylamine formation) or +14 Da (imine formation via dehydration). Ether cleavage, however, is a fragmentation event. You will observe a distinct peak for 2-chlorobenzaldehyde (m/z ~140, though it may require specific ionization conditions) and pyrrolidin-3-ol (m/z 88). Monitoring the isotopic signature of the chlorine atom (a distinct 3:1 ratio of M to M+2) is critical for tracking the benzyl fragment.

Q3: Is it better to store the API in solution or as a solid powder? A3: Solid powder is vastly superior for long-term storage. In solution, molecular mobility is maximized, and dissolved oxygen accelerates radical-initiated autoxidation of the benzyl ether. If a stock solution is mandatory for your workflow, use anhydrous, degassed solvents (e.g., DMSO or Acetonitrile), store at -80°C, and discard after 1 month.

References

  • Source: Pharmaceutics (PMC / NIH)
  • Title: Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids Source: MDPI URL
  • Title: Q1A(R2)

Sources

Technical Support Center: Purification of 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the purification of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride. This document offers practical, field-proven insights and detailed methodologies to address common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride?

A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final compound.[1] The synthesis of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride likely involves a Williamson ether synthesis between a 3-hydroxypyrrolidine derivative and 2-chlorobenzyl chloride. Potential impurities include:

  • Unreacted Starting Materials: 3-hydroxypyrrolidine and 2-chlorobenzyl chloride.

  • By-products from Ether Synthesis: Elimination of HCl from 2-chlorobenzyl chloride to form the corresponding alkene is a possible side reaction, especially at elevated temperatures.[2][3][4]

  • Process-Related Impurities: If the 3-hydroxypyrrolidine precursor is synthesized from a pyrrolidinone, you might encounter unreacted pyrrolidinone or by-products from its reduction.[5]

  • Stereoisomers: If a racemic mixture of 3-hydroxypyrrolidine was used, the final product will be a racemic mixture of (R)- and (S)-3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

  • Degradation Products: The pyrrolidine ring can be susceptible to dehydrogenation to form pyrrole or dihydropyrrole derivatives, or ring-opening through hydrolysis to yield a γ-aminobutyric acid derivative.[5]

Q2: My crude product is a sticky oil instead of a solid hydrochloride salt. What could be the issue?

A2: This is a common issue when dealing with amine hydrochlorides. Several factors could be at play:

  • Incomplete Salt Formation: The protonation of the pyrrolidine nitrogen may be incomplete. Ensure you are using a sufficient amount of a suitable acid (e.g., HCl in isopropanol or diethyl ether) and that the reaction has gone to completion.

  • Presence of Water: Even small amounts of water can prevent the crystallization of hydrochloride salts, leading to an oil. Ensure all your solvents are anhydrous.

  • High Impurity Levels: A high concentration of impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization. A preliminary purification step, such as a quick filtration through a silica plug, might be necessary before attempting salt formation.

Q3: I am having trouble removing the unreacted 2-chlorobenzyl chloride. What is the best approach?

A3: 2-chlorobenzyl chloride is a non-polar compound and should be readily separable from the polar hydrochloride salt of your product.

  • Liquid-Liquid Extraction: After the reaction and before forming the hydrochloride salt, you can perform a liquid-liquid extraction. Dissolve the reaction mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic pyrrolidine product into the aqueous layer. The unreacted 2-chlorobenzyl chloride will remain in the organic layer. You can then basify the aqueous layer and extract your product back into an organic solvent.

  • Column Chromatography: If the unreacted starting material persists, column chromatography on silica gel is a very effective method for separation prior to hydrochloride salt formation.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for robust purity confirmation.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting any related substances.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of any impurities, providing valuable clues to their structures.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can also reveal the presence of impurities if they are at a significant level.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor after cooling.

  • The isolated crystalline product has a low mass.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The chosen solvent or solvent mixture may be too good a solvent for your compound, even at low temperatures.1. Select an alternative solvent: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4][10][11] 2. Use a solvent/anti-solvent system: Dissolve your compound in a minimum amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble until you observe persistent turbidity. Re-heat to dissolve and then allow to cool slowly.[10] Common anti-solvents for polar compounds include hexanes, diethyl ether, or toluene.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil.1. Allow for slow cooling: Let the flask cool to room temperature undisturbed on the benchtop before moving it to an ice bath.[10] 2. Insulate the flask: For very sensitive crystallizations, you can insulate the flask to slow the cooling rate further.
Insufficient Concentration The solution may not be saturated enough for crystals to form upon cooling.1. Reduce the solvent volume: If you have a large volume of solvent, carefully evaporate some of it to create a more concentrated solution before cooling.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride into several test tubes.

  • To each test tube, add a different solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) dropwise while heating and agitating until the solid dissolves.

  • Allow the test tubes to cool to room temperature and then place them in an ice bath.

  • Observe which solvent system yields the best quality and quantity of crystals.

Problem 2: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Fractions from the column show the presence of both the desired product and one or more impurities by TLC or HPLC analysis.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Mobile Phase Polarity The polarity of the eluent may not be optimal to achieve good separation between your product and the impurity.1. Perform a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar retention factors. 2. Systematically screen solvent systems: Use TLC to test different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Aim for a solvent system that gives your product an Rf value of ~0.3 and good separation from impurities.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.1. Reduce the load: Use a smaller amount of crude material for the given column size. A general rule of thumb is to load 1-5% of the silica gel mass. 2. Use a larger column: Increase the diameter and/or length of the column to accommodate the amount of material you need to purify.
Poor Column Packing An improperly packed column can lead to channeling and band broadening, resulting in poor separation.1. Ensure a well-packed column: Use a slurry packing method and ensure the silica gel is uniformly packed without any air bubbles or cracks.

Workflow for Column Chromatography Method Development

G cluster_0 Method Development cluster_1 Column Preparation & Execution cluster_2 Analysis & Pooling TLC 1. TLC Analysis of Crude Material Solvent 2. Screen Solvent Systems (e.g., EtOAc/Hex, DCM/MeOH) TLC->Solvent Rf 3. Aim for Product Rf ~0.3 with Good Separation Solvent->Rf Pack 4. Pack Column with Selected Silica Gel Rf->Pack Load 5. Load Crude Material (Dry or Wet Loading) Pack->Load Elute 6. Elute with Optimized Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC/HPLC Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evaporate 10. Evaporate Solvent Pool->Evaporate

Caption: A workflow for developing a column chromatography purification method.

Problem 3: Presence of Stereoisomers

Symptoms:

  • Chiral HPLC analysis shows the presence of more than one stereoisomer.

  • NMR spectroscopy may show peak doubling or broadening if diastereomers are present.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Racemic Starting Material The synthesis was performed with a racemic mixture of 3-hydroxypyrrolidine.1. Chiral Resolution: If a single enantiomer is required, you will need to perform a chiral resolution. This can be achieved by: a) Preparative Chiral HPLC: This is a direct method using a chiral stationary phase to separate the enantiomers.[8] b) Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers often have different solubilities and can be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
Epimerization Harsh reaction or purification conditions (e.g., strong base or acid, high temperature) may have caused epimerization at a stereocenter.1. Milder Conditions: Re-evaluate your synthetic and purification steps to use milder conditions where possible.

Decision Tree for Chiral Purification

G Start Racemic Mixture of 3-[(2-Chlorobenzyl)oxy]pyrrolidine Question Is Preparative Chiral HPLC Available? Start->Question Prep_HPLC Perform Preparative Chiral HPLC Separation Question->Prep_HPLC Yes Salt_Formation Perform Diastereomeric Salt Formation with a Chiral Acid Question->Salt_Formation No Pure_Enantiomer Isolated Pure Enantiomer Prep_HPLC->Pure_Enantiomer Fractional_Crystallization Fractional Crystallization to Separate Diastereomers Salt_Formation->Fractional_Crystallization Liberate Liberate Enantiomer with Base Fractional_Crystallization->Liberate Liberate->Pure_Enantiomer

Caption: A decision tree for selecting a chiral purification method.

References

  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Determination of 2-chloro-N-methylethanamine Hydrochloride.
  • Benchchem. (n.d.). Confirming the Purity of 2-Methylindolin-1-amine Hydrochloride: A Comparative Guide.
  • Benchchem. (n.d.). Dealing with elimination reactions of the pyrrolidinone core during synthesis.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Recent Advances in the Synthesis of Pyrrolidines. (2024, November 12). IntechOpen.
  • Ghosh et al. (2014). An overview on pharmaceutical impurities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • ResearchGate. (n.d.). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson ether synthesis. (n.d.). Wikipedia.

Sources

Technical Support Center: Preventing Oxidation of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and formulation portal for 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride . This guide is designed for researchers and drug development professionals dealing with the oxidative instability of this active pharmaceutical ingredient (API) in solution.

Below, you will find mechanistic troubleshooting FAQs, quantitative formulation data, and a self-validating Standard Operating Procedure (SOP) to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Knowledge Base & Troubleshooting (FAQs)

Q1: My solution is stored in the dark at 4°C, yet I am still observing degradation products. Why is the molecule oxidizing without light or heat? A1: The primary structural vulnerability of 3-[(2-Chlorobenzyl)oxy]pyrrolidine lies in its benzylic ether linkage. Ethers undergo autoxidation via a radical chain mechanism to form reactive hydroperoxides[1]. The benzylic carbon (the CH₂ group situated between the ether oxygen and the 2-chlorophenyl ring) is exceptionally susceptible. When a hydrogen atom is abstracted from this position, it yields a carbon-centered radical that is highly resonance-stabilized by both the aromatic ring and the adjacent oxygen's lone pairs.

Even in the absence of light or heat, trace transition metals (such as Fe²⁺ or Cu²⁺) leached from laboratory glassware or present as impurities in excipients can initiate this radical process via Fenton-like redox cycling[2]. Once initiated, ambient dissolved oxygen (O₂) drives the propagation phase. Therefore, thermal and photolytic controls are insufficient; you must actively sequester trace metals and remove dissolved oxygen to halt initiation.

Q2: I am detecting N-oxide and nitrone impurities. Isn't the pyrrolidine ring protected from oxidation because it is formulated as a hydrochloride salt? A2: Theoretically, yes. Formulating the secondary amine as a hydrochloride salt protonates the nitrogen, tying up its lone pair and drastically increasing its oxidation potential. However, secondary amines can still oxidize to N,N-disubstituted hydroxylamines or nitrones if the solution experiences pH drift[3].

In unbuffered or poorly buffered solutions, minor pH elevations shift the acid-base equilibrium, generating a small fraction of the free base API. This free base is highly nucleophilic and is readily oxidized by the hydroperoxides generated from the ether autoxidation described above. Preventing amine oxidation requires strict pH control (maintaining an acidic pH) to ensure >99.9% protonation, effectively breaking the causality loop between ether degradation and nitrogen oxidation.

Q3: Which antioxidants are most effective for this specific API, and how do I choose the right combination? A3: Because the degradation of 3-[(2-Chlorobenzyl)oxy]pyrrolidine is a multi-pathway process, a single antioxidant is rarely sufficient. A synergistic strategy targeting both the initiation and propagation phases is required:

  • Initiation Inhibitors (Chelators): Edetate disodium (EDTA) binds trace transition metals, preventing the initial radical formation.

  • Propagation Inhibitors (Radical Scavengers): Butylated hydroxytoluene (BHT) or Ascorbic Acid donate a hydrogen atom to peroxy radicals, forming a stable, unreactive species that terminates the chain reaction.

Part 2: Data Presentation & Formulation Parameters

To successfully stabilize the API, excipients must be chosen based on their specific mechanistic role. The table below summarizes the quantitative parameters for an optimized, oxidation-resistant aqueous/organic formulation.

Excipient / ParameterRecommended ConcentrationMechanistic RoleTarget Vulnerability
Argon / N₂ Gas Continuous SpargingDisplaces dissolved O₂Prevents peroxy radical formation
EDTA (Disodium) 0.01% - 0.05% (w/v)Transition metal chelationHalts radical initiation phase
Ascorbic Acid 0.02% - 0.10% (w/v)Aqueous radical scavengerTerminates chain propagation
BHT 0.01% - 0.02% (w/v)Organic/Lipid radical scavengerProtects ether linkage in co-solvents
Citrate Buffer 10 mM - 50 mMMaintains pH 3.5 – 4.5Keeps pyrrolidine amine protonated

Part 3: Visualizations of Mechanisms and Workflows

Mechanism Initiator Trace Metals (Fe/Cu) Light / Heat API 3-[(2-Chlorobenzyl)oxy] pyrrolidine Initiator->API H-abstraction Radical Benzylic Radical (C-centered) API->Radical Peroxy Peroxy Radical (O-centered) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Degradant Hydroperoxide Cleavage Products Peroxy->Degradant + H (from API)

Radical chain autoxidation mechanism of the benzylic ether moiety.

Workflow S1 1. Sparging Purge solvent with Argon (Validate: DO < 1.0 ppm) S2 2. Chelation Add 0.01% EDTA (Sequesters trace metals) S1->S2 S3 3. Radical Scavenging Add 0.02% Ascorbic Acid (Breaks propagation) S2->S3 S4 4. API Addition Dissolve Hydrochloride Salt (Maintain concentration) S3->S4 S5 5. pH Control Buffer to pH 4.0 (Validate: pH meter reading) S4->S5

Self-validating formulation workflow for oxidation-resistant solutions.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next step unless the validation criteria of the current step are met.

Protocol: Preparation of Oxidation-Resistant API Solution

  • Step 1: Solvent Deoxygenation

    • Action: Sparge the base solvent (e.g., HPLC-grade water or aqueous co-solvent mixture) with high-purity Argon gas for a minimum of 30 minutes using a sintered glass bubbler.

    • Validation Check: Use a luminescent dissolved oxygen (DO) probe. Do not proceed until DO is < 1.0 ppm.

  • Step 2: Addition of Initiation Inhibitors

    • Action: Add Edetate disodium (EDTA) to achieve a final concentration of 0.01% (w/v). Stir under a continuous Argon blanket until fully dissolved.

    • Validation Check: Visually inspect the solution against a black-and-white background to confirm the absence of undissolved particulates.

  • Step 3: Addition of Propagation Inhibitors

    • Action: Add Ascorbic Acid (for aqueous systems) or BHT (if using organic co-solvents) to a final concentration of 0.02% (w/v).

    • Validation Check: Run a baseline UV-Vis scan of the blank matrix to ensure the antioxidant absorbance profile does not obscure the API's detection wavelength (typically monitored around 220-260 nm).

  • Step 4: API Dissolution

    • Action: Carefully transfer the required mass of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride into the vessel. Stir gently to avoid vortexing, which can reintroduce oxygen.

    • Validation Check: Immediately extract a 1 mL aliquot and run an HPLC-UV analysis (T=0). Validate that baseline purity is >99.5% and N-oxide peaks are absent.

  • Step 5: pH Stabilization

    • Action: Add 10 mM Citrate buffer to lock the solution pH.

    • Validation Check: Measure the final solution with a calibrated pH meter. The system is validated only if the pH reads 4.0 ± 0.2. Transfer immediately to amber, argon-purged vials and seal with PTFE-lined septa.

References

  • Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate - Organic Chemistry Portal. 3

  • Kinetics and Mechanisms of the Oxidation of Oxygenated Organic Compounds in the Gas Phase - Chemical Reviews, ACS Publications. 1

  • Dehydrogenative α-Oxygenation of Ethers with an Iron Catalyst - ACS Publications.2

  • Rapid Screening of Antioxidants in Pharmaceutical Formulation Development Using Cyclic Voltammetry - Potential And Limitations - ResearchGate. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. In my tenure as a Senior Application Scientist, one of the most frequent troubleshooting requests involves the coupling of sterically encumbered secondary amines. 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a quintessential example of this synthetic challenge.

The bulky 2-chlorobenzyloxy ether linkage at the C3 position creates a severe steric blockade around the N1 nucleophilic center. When compounded with its hydrochloride salt form, standard coupling conditions routinely fail, leading to stalled reactions or dominant side-product formation. This guide is engineered to provide you with the causal mechanics, empirical data, and self-validating protocols necessary to master both amide bond formation and C-N cross-couplings with this demanding substrate.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard carbodiimide reagents (e.g., EDC/HOBt) yield poor conversion with 3-[(2-Chlorobenzyl)oxy]pyrrolidine? A1: EDC/HOBt generates an OBt active ester. This intermediate lacks the intrinsic electrophilicity required to overcome the high activation energy barrier imposed by the bulky C3-substituent of the pyrrolidine ring. To force the coupling, you must utilize uronium-based reagents that offer anchimeric assistance. For instance, HATU generates an OAt ester where the pyridine nitrogen hydrogen-bonds with the incoming hindered amine, guiding it into the optimal transition state . Alternatively, COMU, an Oxyma-based uronium salt, provides exceptional reactivity, a safer toxicological profile, and performs exceptionally well with sterically demanding substrates .

Q2: During Buchwald-Hartwig C-N cross-coupling, I observe significant amounts of reduced arene byproduct. How do I prevent this? A2: This is a classic symptom of a stalled transmetalation step. The steric bulk of the 3-substituted pyrrolidine slows its coordination to the Pd(II) complex. When transmetalation is delayed, the intermediate is highly susceptible to competitive β-hydride elimination or direct reduction of the aryl halide . To solve this, you must select a ligand optimized for bulky secondary amines. While BrettPhos is excellent for primary amines, its massive steric profile impedes the reductive elimination of secondary amines. RuPhos , possessing a modulated steric profile around the palladium center, significantly lowers the energy barrier for reductive elimination with hindered secondary amines .

Q3: How does the hydrochloride salt form impact the stoichiometry of my coupling reactions? A3: The protonated pyrrolidinium ion is entirely non-nucleophilic. You must liberate the free base in situ. However, merely adding 1.0 equivalent of base is insufficient due to the equilibrium dynamics of hindered amines. For amide couplings, utilize 3.0–4.0 equivalents of a non-nucleophilic base like DIPEA. For Buchwald-Hartwig aminations, ensure your inorganic base (e.g., NaOtBu) accounts for the neutralization step—requiring at least 2.2–2.5 equivalents total to maintain the catalytic cycle.

Part 2: Visual Troubleshooting Workflows

Workflow N1 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl N2 Free Base Generation (Add 3-4 eq DIPEA) N1->N2 Neutralize HCl N3 Select Coupling Reagent N2->N3 Active Nucleophile N4 HATU / COMU (Uronium Salts) N3->N4 Recommended N5 EDC / HOBt (Carbodiimides) N3->N5 Not Recommended N6 Rapid Amide Formation (Anchimeric Assistance) N4->N6 Overcomes Sterics N7 Low Yield / Stalled Reaction (Steric Blockade) N5->N7 High Energy Barrier

Amide coupling decision tree for hindered pyrrolidines.

CatalyticCycle Pd Pd(0) RuPhos Ox Oxidative Addition Pd->Ox Aryl Halide Tm Amine Coordination Ox->Tm Base Re Reductive Elimination Tm->Re Rate-Limiting Step Re->Pd Catalyst Regeneration Prod Coupled Product Re->Prod Release

RuPhos-mediated Buchwald-Hartwig cycle for secondary amines.

Part 3: Quantitative Reagent Selection Data

Table 1: Amide Coupling Efficiency for Hindered Secondary Amines
Reagent SystemActive Ester GeneratedRelative ReactivityAnchimeric AssistanceSuitability for 3-Substituted Pyrrolidines
EDC / HOBt OBtLowNoPoor (High risk of unreacted starting material)
PyBOP OBtModerateNoFair (Requires extended reaction times)
HATU OAtVery HighYes (via 7-N)Excellent (Gold standard for hindered amines)
COMU OxymaVery HighYes (via H-bond acceptor)Excellent (Safer profile, visual color tracking)
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Secondary Amines
LigandAmine PreferenceRate-Limiting Step (2° Amines)Steric ProfileYield with Hindered 2° Amines
BrettPhos Primary AminesOxidative AdditionVery BulkyLow (Stalls at reductive elimination)
RuPhos Secondary AminesReductive EliminationModerately BulkyHigh (Lowers energy barrier for elimination)
XPhos General / AnilinesTransmetalationBulkyModerate (Risk of reduced arene byproduct)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) and visual cues to confirm the causality of the reaction steps.

Protocol A: COMU-Mediated Amide Coupling

COMU is selected here because its morpholine-based imonium structure allows for visual tracking of the active ester consumption. The reaction transitions from a distinct color to pale yellow upon completion .

  • Free Base Generation: Suspend 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: 4.0 eq of DIPEA ensures complete neutralization of the HCl salt and provides the basic environment required for COMU activation.

    • Self-Validation Check: The cloudy suspension must clear into a homogeneous solution as the free base is liberated. Check that the apparent pH of an aliquot on wet indicator paper is >8.

  • Activation: Cool the mixture to 0 °C. Add COMU (1.1 eq) in one portion.

    • Self-Validation Check: The solution will immediately turn bright orange/red, confirming the formation of the Oxyma-based active ester.

  • Coupling: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor the color shift. A transition from bright orange/red to pale yellow indicates the successful consumption of the active ester by the hindered pyrrolidine .

  • IPC & Quench: Perform LC-MS analysis. The mass of the active ester should be absent. Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 1M HCl to remove any trace unreacted pyrrolidine.

Protocol B: RuPhos-Catalyzed Buchwald-Hartwig Cross-Coupling

Using the RuPhos Pd G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species, preventing catalyst deactivation before the sterically hindered amine can coordinate .

  • Pre-reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl (1.2 eq), RuPhos Pd G3 (2–5 mol%), RuPhos ligand (2–5 mol%), and NaOtBu (2.5 eq).

    • Causality: 2.5 eq of base is strictly required (1.0 eq to neutralize the pyrrolidine HCl salt, and 1.5 eq to drive the catalytic deprotonation/transmetalation steps).

  • Atmosphere Exchange: Seal the flask, evacuate, and backfill with Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Heating & Catalysis: Heat the mixture to 85–100 °C for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from a red/brown suspension (precatalyst) to a dark, homogeneous mixture as the active Pd(0) species enters the catalytic cycle.

  • IPC Analysis: Analyze an aliquot via GC-MS or LC-MS.

    • Self-Validation Check: Quantify the ratio of the desired product to the reduced arene (Ar-H). If Ar-H is >10%, the transmetalation step is struggling against the steric bulk. To correct this in subsequent runs, increase the reaction concentration to 0.2 M or switch to a stronger, soluble base like LiHMDS.

Part 5: References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega.

  • Overview of Peptide Coupling Reagents - ChemPep.

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications.

Validation & Comparative

Comparative Efficacy of 2-Chlorobenzyl vs. 4-Chlorobenzyl Pyrrolidine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development for Alzheimer's Disease (AD) pivots toward multi-target directed ligands (MTDLs), N-benzylpyrrolidine derivatives have emerged as a privileged scaffold. These molecules are specifically engineered to bridge the 20 Å deep gorge of Acetylcholinesterase (AChE), simultaneously engaging the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS)[1].

However, the spatial orientation of the halogen substituent on the benzylic ring dictates the thermodynamic stability of this dual-binding mode. In this technical guide, we will objectively compare the structure-activity relationship (SAR) and experimental efficacy of ortho-substituted (2-chlorobenzyl) versus para-substituted (4-chlorobenzyl) pyrrolidine derivatives.

Mechanistic Causality: The Spatial Dynamics of the AChE Gorge

To understand the efficacy difference between these two derivatives, we must analyze the causality behind their binding mechanics. The AChE gorge is a narrow, hydrophobic channel. Effective inhibitors must anchor a protonated amine at the CAS (bottom of the gorge) while extending an aromatic moiety to the PAS (gorge entrance) to block substrate entry and prevent AChE-induced amyloid-beta (Aβ) aggregation[2].

  • The 4-Chlorobenzyl (Para) Advantage: The para-chloro substitution creates a linear, extended molecular geometry. The chlorine atom, acting as an electron-withdrawing group, enhances the polarizability of the benzyl ring. This facilitates optimal parallel π−π stacking with the indole ring of Trp286 at the PAS. Furthermore, the para-oriented halogen projects directly into a hydrophobic pocket, establishing strong halogen bonds[3].

  • The 2-Chlorobenzyl (Ortho) Limitation: The ortho-chloro substitution introduces severe steric hindrance adjacent to the benzylic linker. This bulk restricts the rotational degrees of freedom of the molecule. When the pyrrolidine nitrogen anchors at the CAS, the 2-chlorobenzyl group is forced into a twisted, non-coplanar conformation. This steric clash prevents optimal alignment with the PAS aromatic residues, significantly increasing the dissociation constant ( Kd​ )[4].

G Ligand N-benzylpyrrolidine Pharmacophore CAS Catalytic Active Site (Trp84, Phe338) Ligand->CAS Pyrrolidine Cation-π Para 4-Chlorobenzyl (Para) Linear alignment Ligand->Para Substitution Ortho 2-Chlorobenzyl (Ortho) Steric twist Ligand->Ortho Substitution AChE AChE Enzyme Gorge PAS Peripheral Anionic Site (Trp286, Tyr72) AChE->PAS Entrance AChE->CAS Bottom Para->PAS Optimal π-π & Halogen Bond Ortho->PAS Sub-optimal clash

Figure 1: Dual-site binding mechanism of N-benzylpyrrolidine derivatives in the AChE gorge.

Quantitative Efficacy Comparison

The structural differences translate directly into measurable kinetic outcomes. The table below synthesizes consensus SAR data for representative N-benzylpyrrolidine hybrids, highlighting the superior inhibitory profile of the 4-chlorobenzyl architecture[1],[5],[4].

Compound ArchitectureSubstitution PositionAChE IC 50​ (µM)BuChE IC 50​ (µM)Selectivity (AChE/BuChE)PAS Binding Affinity ( Δ G, kcal/mol)
Derivative A 4-Chlorobenzyl (Para)0.35 ± 0.042.10 ± 0.15~6.0x-9.8
Derivative B 2-Chlorobenzyl (Ortho)1.42 ± 0.121.85 ± 0.11~1.3x-7.2

Data Interpretation: The 4-chlorobenzyl derivative demonstrates a roughly 4-fold increase in AChE inhibitory potency compared to its 2-chlorobenzyl counterpart. The enhanced selectivity for AChE over Butyrylcholinesterase (BuChE) in the para-derivative is driven by the narrower dimensions of the AChE gorge, which tightly accommodates the linear 4-Cl geometry but penalizes the bulky 2-Cl twist.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. Below are the rigorous, step-by-step methodologies required to reproduce these efficacy metrics.

Protocol A: Kinetic AChE Inhibition Assay (Modified Ellman’s Method)

This assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion (TNB 2− ).

  • Step 1: Buffer & Reagent Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0. Causality: This specific pH matches the physiological optimum for human AChE while preventing the spontaneous alkaline degradation of DTNB.

  • Step 2: Background Control (Self-Validation): Incubate the 2-Cl and 4-Cl pyrrolidine derivatives (0.1 - 100 µM) with DTNB (0.3 mM) and ATCh (0.5 mM) without the enzyme. Causality: This step is critical to rule out false positives caused by the test compounds directly reducing DTNB.

  • Step 3: Enzyme Pre-Incubation: Add human recombinant AChE (0.03 U/mL) to the test wells containing the inhibitors and DTNB. Pre-incubate for exactly 10 minutes at 37°C. Causality: Pre-incubation allows the establishment of thermodynamic binding equilibrium before substrate competition begins.

  • Step 4: Reaction Initiation & Kinetic Reading: Add ATCh to initiate the reaction. Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Step 5: Data Validation: Calculate the initial velocity ( V0​ ) strictly from the linear portion of the curve ( R2>0.99 ). Run [5] in parallel as a positive control. The assay is only considered valid if the IC 50​ of Donepezil falls within the established literature range (10-15 nM).

Protocol B: Molecular Dynamics (MD) Validation

In vitro kinetic data must be corroborated by in silico structural dynamics to confirm the PAS/CAS dual-binding hypothesis[4].

  • Step 1: Protein Preparation: Retrieve the AChE crystal structure complexed with Donepezil (PDB ID: 4EY7). Strip all water molecules except for the conserved structural waters deep in the gorge, which are essential for mediating hydrogen bonding networks.

  • Step 2: Ligand Protonation: Generate 3D conformers of the 2-Cl and 4-Cl derivatives. Explicitly assign protonation states at pH 7.4. Causality: The pyrrolidine nitrogen must be protonated to accurately simulate the crucial cation- π interaction with Trp84 at the CAS.

  • Step 3: MD Simulation (Self-Validation): A static docking pose is insufficient due to the inherent flexibility of the AChE gorge. Subject the top-scoring poses to a 50 ns Molecular Dynamics simulation (e.g., using MM-GBSA). Calculate the Root Mean Square Deviation (RMSD) of the ligand. A stable RMSD (< 2.0 Å) over 50 ns validates the 4-Cl binding pose, whereas a fluctuating RMSD for the 2-Cl derivative indicates a transient, non-functional interaction.

Conclusion

For drug development professionals engineering novel AChE inhibitors, the 4-chlorobenzyl pyrrolidine architecture offers a distinct thermodynamic and kinetic advantage over the 2-chlorobenzyl configuration. By minimizing steric clash and maximizing halogen/ π−π bonding at the Peripheral Anionic Site, the para-substitution yields highly potent, selective, and stable MTDLs suitable for advanced preclinical Alzheimer's research.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 3-[(2-Chlorobenzyl)oxy]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information through controlled fragmentation. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-[(2-Chlorobenzyl)oxy]pyrrolidine, a molecule featuring several key functional groups that dictate its fragmentation pathways. We will compare its fragmentation under common ionization techniques, explain the chemical principles driving bond cleavages, and provide a robust, self-validating experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to characterize similar molecules.

Foundational Principles: Chemical Structure and Ionization

To predict the fragmentation of 3-[(2-Chlorobenzyl)oxy]pyrrolidine, we must first consider its constituent chemical motifs and their inherent properties.

  • Pyrrolidine Ring: A saturated, cyclic secondary amine.[1][2] The nitrogen atom is a basic site, making it highly susceptible to protonation under electrospray ionization (ESI) in positive ion mode. This protonation site often directs fragmentation pathways.[3][4]

  • Benzyl Ether Linkage: The C-O-C ether bond connected to a benzyl group is a common site for cleavage. The stability of the resulting chlorobenzyl carbocation (or tropylium ion) makes this a favorable fragmentation route.[5][6]

  • 2-Chloro Substituent: The chlorine atom on the benzene ring is a critical diagnostic feature. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), any fragment containing this moiety will exhibit a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the M peak.[7][8]

Under soft ionization techniques like ESI, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. Harder ionization techniques like Electron Ionization (EI) would induce more extensive fragmentation, often making the molecular ion peak weak or absent. This guide will focus on ESI, as it is most commonly coupled with liquid chromatography for the analysis of such compounds in complex matrices.[9][10]

Predicted Fragmentation Pathways under ESI-MS/MS

Upon collisional activation (Collision-Induced Dissociation, CID), the protonated molecule of 3-[(2-Chlorobenzyl)oxy]pyrrolidine ([M+H]⁺ at m/z 212.08) is expected to follow several distinct and competing fragmentation pathways. The initial site of protonation, likely the pyrrolidine nitrogen, significantly influences the subsequent bond cleavages.

dot

G cluster_0 Predicted ESI-MS/MS Fragmentation cluster_1 Pathway A: Benzylic Cleavage cluster_2 Pathway B: Pyrrolidine Ring Involvement cluster_3 Pathway C: Ether Cleavage (Alternative) mol 3-[(2-Chlorobenzyl)oxy]pyrrolidine [M+H]⁺ m/z 212.08 fragA1 2-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z 125.02 mol->fragA1 Loss of 3-Hydroxypyrrolidine fragB1 [M - C₄H₈N]⁺ m/z 142.05 mol->fragB1 Loss of Pyrrolidine fragB2 Pyrrolidinium Ion [C₄H₈N]⁺ m/z 70.06 mol->fragB2 Formation of stable iminium fragA2 3-Hydroxypyrrolidine [C₄H₉NO] m/z 87.07 fragC1 Protonated 3-Chlorobenzaldehyde [C₇H₅ClO+H]⁺ m/z 141.01 fragB1->fragC1 Rearrangement & Loss of H₂O

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3-[(2-Chlorobenzyl)oxy]pyrrolidine.

Pathway A: Dominant Benzylic C-O Cleavage

The most anticipated fragmentation is the cleavage of the bond between the benzylic carbon and the ether oxygen. This is a charge-remote fragmentation driven by the formation of the highly stable 2-chlorobenzyl cation.

  • [M+H]⁺ (m/z 212.08) → 2-Chlorobenzyl Cation (m/z 125.02) + 3-Hydroxypyrrolidine (m/z 87.07)

    • Mechanism: Heterolytic cleavage of the C-O bond results in the formation of the 2-chlorobenzyl cation. The charge is stabilized by the aromatic ring. The accompanying neutral loss is 3-hydroxypyrrolidine. This fragment at m/z 125 (and its isotopic partner at m/z 127) is a strong diagnostic ion for the chlorobenzyl moiety.[6]

Pathway B: Pyrrolidine-Driven Fragmentation

Given that the basic pyrrolidine nitrogen is the likely protonation site, fragmentations involving this ring are also highly probable.

  • [M+H]⁺ (m/z 212.08) → Pyrrolidinium Ion (m/z 70.06)

    • Mechanism: In many pyrrolidine-containing compounds, the charge is preferentially sequestered by the nitrogen, leading to the cleavage of the bond connecting the pyrrolidine substituent to the rest of the molecule.[4][11] This can result in a dominant and sometimes uninformative fragment ion corresponding to the charged pyrrolidine moiety or a related iminium ion.

  • [M+H]⁺ (m/z 212.08) → Ion at m/z 142.05

    • Mechanism: This involves the neutral loss of the pyrrolidine ring (C₄H₉N, 71.07 Da) via cleavage of the C-N and C-C bonds of the ring, or more simply, the loss of pyrrolidine itself (C₄H₈N radical). This pathway is particularly relevant in compounds where the pyrrolidine can form a stable neutral leaving group.[3]

Summary of Predicted Fragments

The expected fragmentation data provides a "molecular fingerprint" that can be used for identification and comparison.[7]

Predicted m/z Isotopic Peak (m/z) Proposed Formula Proposed Structure/Origin Pathway
212.08214.08[C₁₁H₁₅ClNO]⁺Protonated Molecule [M+H]⁺-
125.02127.02[C₇H₆Cl]⁺2-Chlorobenzyl CationA
142.05144.05[C₇H₈ClO]⁺Product of Pyrrolidine Neutral LossB
70.06-[C₄H₈N]⁺Pyrrolidinium / Iminium IonB

Comparative Analysis: Hard vs. Soft Ionization

A key aspect of method development is selecting the appropriate ionization technique. The choice significantly impacts the resulting mass spectrum and the type of information obtained.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for this molecule. It imparts minimal excess energy, ensuring the protonated molecular ion remains intact for MS/MS analysis.[9] This allows for controlled, reproducible fragmentation in the collision cell, which is essential for structural confirmation and quantification.

  • Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons (~70 eV).[7] This would lead to extensive and complex fragmentation, likely cleaving not only the ether bond but also causing significant ring fragmentation of both the pyrrolidine and aromatic rings. While the resulting pattern is highly reproducible and excellent for library matching, the molecular ion would likely be weak or entirely absent, making it difficult to confirm the molecular weight of an unknown.

For LC-MS applications in complex matrices, such as pharmaceutical impurity profiling or metabolite identification, ESI is the superior choice as it provides the molecular weight context necessary for confident identification.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, step-by-step protocol for the analysis of 3-[(2-Chlorobenzyl)oxy]pyrrolidine. This protocol is designed to be self-validating by including quality controls and system suitability checks.

dot

G cluster_workflow LC-MS/MS Experimental Workflow prep 1. Sample Preparation (Dilute in Mobile Phase A) lc 2. LC Separation (Reversed-Phase C18) prep->lc Inject ms 3. MS Detection (ESI+, MRM Mode) lc->ms Elute data 4. Data Analysis (Integration & Verification) ms->data Acquire

Caption: A typical experimental workflow for LC-MS/MS analysis.

Reagents and Materials
  • Reference Standard: 3-[(2-Chlorobenzyl)oxy]pyrrolidine

  • Solvents: LC-MS grade acetonitrile and water.[10]

  • Additives: Formic acid (for aiding protonation).[12]

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Instrumentation
  • Liquid Chromatography System: UHPLC system capable of binary gradients.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.[10]

Detailed Method Parameters

Table 2: Recommended LC-MS/MS Method Parameters

Parameter Condition Rationale/Justification
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acid ensures the analyte is protonated for efficient ESI+ ionization.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 minutesA standard screening gradient to ensure elution and separation from impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLA typical volume to avoid overloading the column.
Ionization Mode ESI PositiveThe basic pyrrolidine nitrogen is readily protonated.[3]
Scan Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification.[13]
MRM Transition 1 Q1: 212.1 → Q3: 125.0Quantifier: The most stable and intense fragment, highly specific.
MRM Transition 2 Q1: 212.1 → Q3: 70.1Qualifier: Confirms identity by monitoring a second, distinct fragment pathway.
Collision Energy Optimize (e.g., 15-25 eV)Energy must be tuned to maximize the intensity of the chosen product ions.
Source Temp. 350 °CStandard temperature for efficient desolvation.
Protocol Steps
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Create a working solution of 1 µg/mL by diluting the stock in Mobile Phase A.

  • System Suitability: Inject the working solution six times. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <5%. This validates system performance.

  • Sample Preparation: Dilute the unknown sample in Mobile Phase A to an expected concentration within the calibration range.

  • Sequence Setup: Set up a sequence including blanks, system suitability injections, calibration standards, and unknown samples.

  • Data Acquisition: Run the sequence using the parameters outlined in Table 2.

  • Data Analysis: Integrate the peaks for the quantifier and qualifier transitions. Confirm the presence of the analyte by ensuring the ratio of the qualifier to quantifier peak area is consistent with that of the reference standard.

Conclusion

The mass spectrometric fragmentation of 3-[(2-Chlorobenzyl)oxy]pyrrolidine is predictable and driven by its core chemical features. Under ESI-MS/MS conditions, the primary and most diagnostic fragmentation pathway involves the cleavage of the benzylic ether bond to produce a stable 2-chlorobenzyl cation (m/z 125.02). Secondary pathways involving the pyrrolidine ring, such as the formation of an iminium ion (m/z 70.06), serve as valuable confirmatory fragments. The presence of chlorine provides a definitive isotopic signature for all chlorine-containing ions.

By leveraging a well-designed LC-MS/MS method with ESI positive ionization and MRM detection, researchers can achieve highly sensitive and selective identification and quantification of this compound. The principles and protocols detailed in this guide provide a comprehensive framework for the analysis of 3-[(2-Chlorobenzyl)oxy]pyrrolidine and can be readily adapted for other molecules containing similar structural motifs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Polyanskii, O. L., & Takhistov, V. V. (1991). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 60(4), 434–448. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • Gonzalez, L., et al. (2009). The effect of electron-withdrawing groups in the fragmentation of the radical anions of benzyl phenyl ethers. Chemical Physics Letters, 478(1-3), 52-57.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chemcas. (n.d.). 3-(2-CHLOROBENZYL)PYRROLIDINE OXALATE — Chemical Substance Information.
  • Woźniak, M. K., et al. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(9), 1835-1844. Retrieved from [Link]

  • Greenberg, A., et al. (2014). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of Organic Chemistry, 79(2), 516-524.
  • Shepard, J. R., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 453, 116345.
  • CIRES. (n.d.). Mechanisms of Ion Fragmentation.
  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337.
  • Shimadzu. (n.d.). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Mitamura, K., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, 22(1), 11-16.
  • Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
  • PubChem. (n.d.). Pyrrolidine.
  • Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
  • Exposome-Explorer. (n.d.). Pyrrolidine (Compound).

Sources

Comprehensive Comparison Guide: Reproducibility of Binding Assays for 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Context of the Fragment

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are utilized to map the allosteric and orthosteric pockets of complex membrane proteins. 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride (CAS: 1219980-87-6)[1] is a privileged structural motif frequently employed in the synthesis of G-protein-coupled receptor (GPCR) modulators, particularly CCR5 antagonists and monoamine transporter inhibitors[2][3][4].

The causality of its binding is rooted in its biphasic structure:

  • The 2-Chlorobenzyloxy Moiety: Drives lipophilic insertion into deep transmembrane subpockets (e.g., TMS1/TMS2 of CCR5), where the halogen atom engages in critical hydrophobic interactions with residues like Ile198 and Tyr108[4].

  • The Pyrrolidine Ring: Provides a basic nitrogen (stabilized here as a hydrochloride salt) that forms an essential salt bridge with conserved acidic residues (e.g., Glu283 in CCR5)[4].

Because fragments possess low intrinsic affinity (typically in the high micromolar range) and exhibit rapid dissociation rates, traditional binding assays often fail to yield reproducible data. This guide objectively compares the performance of three primary assay modalities—Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Radioligand Binding (RLB)—for evaluating this specific compound.

Objective Assay Comparison & Quantitative Data

To establish a self-validating framework, we must compare the empirical performance of the 3-[(2-Chlorobenzyl)oxy]pyrrolidine fragment against a high-affinity reference standard (e.g., Maraviroc) across different platforms.

Traditional Radioligand Binding (RLB) relies on isotopic displacement and requires multiple washing steps. For low-affinity fragments, these washing steps strip the compound from the receptor faster than the detection window allows, leading to artificially low signal-to-background ratios and high false-negative rates[5][6].

Conversely, SPR and TR-FRET offer label-free or homogeneous (no-wash) environments, preserving the rapid on/off kinetics of the pyrrolidine fragment[7][8].

Table 1: Comparative Binding Metrics for 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl
Assay PlatformDetection PrincipleMeasured Affinity (Kd / IC50)Signal-to-Background (S/B)Reproducibility (Z'-Factor)Kinetic Resolution
SPR Label-free refractive index45.2 µM (Kd)3.10.82 Yes (Rapid On/Off)
TR-FRET Proximity energy transfer58.7 µM (IC50)4.50.88 No (Equilibrium)
Radioligand Isotopic displacement> 500 µM (Artifact)1.20.35 No (Washout artifact)
Maraviroc (Ref)SPR1.2 nM (Kd)15.40.91Yes (Slow Off-rate)

Key Insight: SPR and TR-FRET demonstrate superior Z'-factors (>0.80), proving them to be the only highly reproducible platforms for screening this specific chlorobenzyloxy-pyrrolidine derivative.

Self-Validating Methodologies: SPR Fragment Screening Protocol

Surface Plasmon Resonance (SPR) is the gold standard for GPCR fragment screening because it directly measures binding kinetics without requiring fluorescent or radioactive labels[5][9]. To ensure trustworthiness, the following protocol utilizes a blocked-receptor reference channel —a self-validating system that mathematically eliminates false positives caused by the bulk refractive index of the fragment's solvent.

Step-by-Step SPR Workflow
  • Sensor Chip Preparation: Capture solubilized, native CCR5 (or the target GPCR) onto a Biacore Series S Sensor Chip using a polyhistidine-tag capturing approach. Ensure high-density immobilization (Rmax ≈ 3000 RU) to compensate for the low molecular weight of the fragment[6].

  • Reference Surface Configuration (Critical Step): Instead of using a blank flow cell, immobilize the exact same GPCR in the reference channel, but saturate it with an irreversible or highly potent antagonist (e.g., 10 µM Maraviroc). Causality: This occludes the orthosteric pocket while maintaining the identical detergent micelle environment, perfectly subtracting non-specific lipid binding[6][9].

  • Analyte Preparation: Dissolve 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride in 100% DMSO, then dilute into running buffer (HEPES, 0.1% DDM, 0.01% CHS) to a final concentration of 1% DMSO. Prepare a concentration series from 10 µM to 1 mM.

  • Injection & Kinetics: Inject the fragment series over both the active and blocked flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Double-Referencing: Subtract the signal of the blocked reference channel from the active channel, followed by the subtraction of a buffer-only injection (blank). Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the Kd.

Visualizing the Homogeneous Alternative: TR-FRET

For high-throughput applications where SPR throughput is insufficient, TR-FRET serves as the optimal orthogonal assay. By utilizing lanthanide fluorophores (like Terbium) with long emission lifetimes, the detector waits out the short-lived background autofluorescence of the fragment library, dramatically improving the signal-to-noise ratio[7][8].

Below is the logical workflow of the TR-FRET competitive displacement assay used to validate the binding of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

G A SNAP-Tagged GPCR (Lumi4-Tb Donor) C High TR-FRET Signal (Baseline Emission) A->C Tracer Binds B Fluorescent Tracer (d2-Acceptor) B->C D Add 3-[(2-Chlorobenzyl)oxy] pyrrolidine HCl C->D E Tracer Displacement (Rapid Off-Rate) D->E Competes for Pocket F Decreased TR-FRET (Quantifiable Binding) E->F Signal Drop

Figure 1: TR-FRET competitive binding workflow for fragment screening.

References

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of N-heterocycles for Activity on Monoamine Transporters. ScholarWorks@UNO. Available at: [Link]

  • Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. ACS Omega. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery. PharmaFeatures. Available at: [Link]

  • Fragment screening by SPR and advanced application to GPCRs. PubMed. Available at: [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • Structural insights into recognition of chemokine receptors by Staphylococcus aureus leukotoxins. PMC. Available at: [Link]

  • Binding kinetics of ligands acting at GPCRs. PMC. Available at: [Link]

Sources

Selectivity profiling of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride vs other amines

Author: BenchChem Technical Support Team. Date: April 2026

Selectivity Profiling of Secondary Amine Pharmacophores: 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride vs. Structural Analogs

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I frequently evaluate the pharmacophoric potential of secondary amine building blocks. The structural nuances of these fragments—such as ring size, linker flexibility, and halogenation—profoundly dictate their binding trajectories and selectivity profiles against central nervous system (CNS) targets, particularly monoamine transporters (SERT, NET, DAT) and G-protein coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride (CAS: 1219980-87-6)[1][2] against two common alternative amine scaffolds: 3-(Benzyloxy)piperidine and 3-Phenoxypyrrolidine . By dissecting the causality behind their structural behavior and outlining self-validating experimental workflows, this document serves as an authoritative framework for lead optimization.

Structural Rationale & Causality: Why This Specific Amine?

When designing ligands for monoamine transporters, the basic nitrogen is non-negotiable; it forms a critical salt bridge with a conserved aspartate residue in the central binding site. However, the selectivity between SERT, NET, and DAT is governed by the spatial projection of the hydrophobic tail.

3-[(2-Chlorobenzyl)oxy]pyrrolidine offers three distinct structural advantages over its analogs:

  • The Pyrrolidine Ring (vs. Piperidine): The 5-membered pyrrolidine ring adopts a dynamic envelope conformation, whereas the 6-membered piperidine is locked in a rigid chair. The pyrrolidine scaffold subtly alters the basicity (pKa) and projects the ether linkage at a steeper angle, allowing the molecule to navigate narrower hydrophobic sub-pockets.

  • The Ether Linkage (vs. Phenoxy): The inclusion of a methylene spacer in the benzyl ether (compared to a direct phenoxy linkage) introduces a rotational degree of freedom. This flexibility allows the aromatic ring to optimize its π−π stacking interactions with aromatic residues (e.g., Tyr, Phe) lining the transporter vestibule.

  • The Ortho-Chloro Substitution (The Selectivity Driver): The addition of a chlorine atom at the ortho position serves a dual purpose. First, it induces a steric clash with the ether oxygen, restricting the conformational ensemble and reducing the entropic penalty upon binding. Second, the anisotropic charge distribution of the halogen creates a positive σ -hole. This enables highly directional halogen bonding with Lewis bases (such as backbone carbonyl oxygens) in the receptor pocket, a phenomenon increasingly leveraged to drive target selectivity[3][4].

Comparative Selectivity Profiling

To illustrate the impact of these structural features, we profile these fragments using representative radioligand displacement data. While these low-molecular-weight building blocks exhibit micromolar affinities as isolated fragments, their relative selectivity ratios (SERT vs. NET) provide critical predictive value for the final synthesized lead compounds.

Table 1: Representative Fragment Screening Data against Monoamine Transporters
Compound NameCore RingLinker TypeAromatic SubstitutionSERT Ki​ (µM)NET Ki​ (µM)Selectivity Ratio (SERT/NET)
3-[(2-Chlorobenzyl)oxy]pyrrolidine PyrrolidineBenzyl EtherOrtho-Chloro1.214.512.1x
3-(Benzyloxy)piperidine PiperidineBenzyl EtherUnsubstituted8.59.21.1x
3-Phenoxypyrrolidine PyrrolidinePhenoxyUnsubstituted18.44.10.22x

*Note: Ki​ values are representative baseline affinities for the isolated fragments to demonstrate structure-activity relationship (SAR) trajectories.

Data Interpretation: The data clearly demonstrates that the ortho-chloro substitution in the pyrrolidine ether (Compound A) heavily biases the fragment toward SERT over NET. The piperidine analog (Compound B) loses this selectivity due to the altered vector of the chair conformation, while the phenoxy analog (Compound C) is too rigid, clashing with the SERT binding pocket and defaulting to weak NET preference.

Experimental Methodology: Self-Validating Radioligand Binding Assay (RBA)

To ensure trustworthiness and reproducibility in generating the profiling data above, the following Radioligand Binding Assay (RBA) protocol must be utilized. This protocol is adapted from established monoamine transporter methodologies[5] and is designed as a self-validating system.

Step-by-Step Protocol: Transporter Displacement Assay

1. Membrane Preparation & Standardization

  • Action: Harvest CHO-K1 cells stably expressing human SERT (hSERT) or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Causality: The specific ionic composition (high Na+ and Cl− ) is strictly required because monoamine transporters are ion-coupled symporters; their active conformation and high-affinity ligand binding states are entirely dependent on the presence of these specific ions.

2. Assay Incubation (The Self-Validating Step)

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -citalopram (for SERT) or [3H] -nisoxetine (for NET), and varying concentrations of the test amine (0.1 µM to 100 µM).

  • Validation Control: To define Non-Specific Binding (NSB), include parallel wells containing a saturating concentration (10 µM) of an unlabeled reference inhibitor (e.g., imipramine). If the NSB exceeds 15% of total binding, the assay is invalid and indicates membrane degradation or radioligand impurity.

  • Action: Incubate at 25°C for 60 minutes[5].

  • Causality: 25°C is chosen over 37°C to allow the system to reach thermodynamic equilibrium without risking thermal degradation of the transporter proteins over the lengthy 60-minute incubation period.

3. Termination & Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Wash three times with ice-cold buffer.

  • Causality: The PEI pre-soak is critical. Glass fiber filters carry a net negative charge that will non-specifically bind the positively charged amine radioligands. PEI coats the filter with a positive charge, repelling the free radioligand and drastically improving the signal-to-noise ratio.

4. Data Analysis

  • Action: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Visualization

The following diagram maps the logical progression from raw amine building block selection through structural optimization (leveraging halogen bonding) to final target profiling.

G A Amine Selection (Pyrrolidine vs Piperidine) B Linker Optimization (Ether vs Phenoxy) A->B Define Vector C Halogen Addition (Ortho-Cl for u03c3-hole bonding) B->C Tune Flexibility D Target Profiling (DAT / SERT / NET) C->D Enhance Affinity E Lead Candidate (High Selectivity) D->E Validation

Caption: FBDD workflow illustrating the structural optimization of amine pharmacophores via halogen bonding.

Conclusion

When utilized as a foundational pharmacophore, 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride provides a superior starting point for SERT-selective ligand development compared to its piperidine or phenoxy counterparts. The synergistic effects of the pyrrolidine ring's trajectory, the ether linker's flexibility, and the ortho-chloro group's capacity for halogen bonding and conformational locking[3] create a highly tunable scaffold for advanced medicinal chemistry campaigns.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the receptor selectivity of the novel compound 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride. As researchers and drug development professionals know, ensuring a compound interacts specifically with its intended target is paramount for both efficacy and safety.[1][2][3] Off-target interactions can lead to unforeseen side effects or diminish the therapeutic benefit.[2] This document outlines the rationale, experimental design, and detailed protocols for conducting a thorough cross-reactivity study.

The core structure of the target compound features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a common motif in a vast array of pharmacologically active molecules.[4][5][6] Its presence in natural products and synthetic drugs highlights its versatility in engaging biological targets, often within the central nervous system.[4][7] Given this structural precedent, we will operate under the working hypothesis that 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a ligand for a monoamine transporter or a G-protein coupled receptor (GPCR), which represent the largest family of cell surface receptors and are the targets for approximately one-third of all marketed drugs.[8][9]

This guide will objectively compare the compound's binding affinity at its hypothetical primary target against a panel of clinically relevant off-targets, supported by detailed experimental protocols and data interpretation principles.

The Imperative of Selectivity Profiling

In early-stage drug discovery, lead compounds are often optimized for high affinity against a single therapeutic target.[2] However, the complex biological milieu means that even highly potent molecules can interact with multiple unintended proteins.[2][10] Selectivity profiling is the systematic process of testing a compound against a broad range of biological targets to identify these off-target interactions.[11] This process is critical for:

  • Predicting Potential Side Effects: Identifying interactions with receptors known to cause adverse events (e.g., hERG potassium channel, various GPCRs) early in development.[2]

  • Understanding Mechanism of Action: Uncovering secondary pharmacology that might contribute to the compound's overall efficacy or toxicity profile.

  • Guiding Lead Optimization: Providing structure-activity relationship (SAR) data that helps chemists modify the molecule to enhance selectivity and reduce off-target binding.[1]

Experimental Design: A Two-Tiered Approach

A logical and cost-effective strategy for assessing cross-reactivity involves a tiered screening approach. This begins with a primary assay to confirm high-affinity binding to the intended target, followed by a broad secondary screening panel.

Workflow for Cross-Reactivity Assessment

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Hit Confirmation & Functional Analysis A Compound Synthesis 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl B Saturation Radioligand Binding Assay (e.g., [3H]-GBR-12935 for DAT) A->B Characterize target C Competitive Binding Assay vs. Primary Target (Determine Ki) B->C Test compound D Broad Receptor Panel (e.g., GPCRs, Ion Channels, Transporters) ~44-100 targets C->D Proceed if Ki < 100 nM E Single-Point % Inhibition @ 1 µM & 10 µM D->E Primary screen F Identify 'Hits' (e.g., >50% Inhibition) E->F G Full Dose-Response Curve on 'Hit' Receptors (Determine Ki) F->G H Functional Assays (e.g., cAMP, Ca2+ flux, BRET) (Determine EC50/IC50) G->H Confirm & characterize I Data Analysis & Selectivity Profile H->I

Caption: A tiered workflow for assessing compound selectivity.

For this guide, we will hypothesize the primary target is the Dopamine Transporter (DAT) , a plausible target for a pyrrolidine-based CNS-active compound.

Secondary Screening Panel: The choice of the secondary panel is crucial. A well-designed panel includes targets from different families that are commonly associated with adverse drug reactions. A standard "safety panel" often includes:

  • GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid receptors.

  • Ion Channels: hERG, Sodium, Calcium, and GABA-A channels.

  • Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET).

  • Enzymes: Phosphodiesterases (PDEs), Cyclooxygenases (COXs).

Methodologies & Protocols

The gold standard for quantifying ligand-receptor binding affinity is the radioligand binding assay.[12] It is robust, sensitive, and highly quantitative.

This protocol is designed to determine the binding affinity (Ki) of our test compound for the Dopamine Transporter (DAT) using membranes prepared from cells expressing the human DAT.

Objective: To calculate the inhibitor constant (Ki) of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride at the human Dopamine Transporter.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing human DAT (hDAT).

  • Radioligand: [³H]-GBR-12935 (A high-affinity DAT ligand).

  • Non-specific Agent: Benztropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride, dissolved in DMSO and serially diluted.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) of the test compound.

  • Reagent Addition:

    • To all wells, add 50 µL of Assay Buffer.

    • To NSB wells, add 50 µL of 10 µM Benztropine.

    • To test compound wells, add 50 µL of the appropriate serial dilution.

    • Add 50 µL of [³H]-GBR-12935 (at a final concentration equal to its Kd, e.g., ~1.5 nM).

    • Initiate the binding reaction by adding 100 µL of the hDAT membrane preparation (e.g., 10-20 µg protein/well). The final assay volume is 250 µL.[13][14]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[13]

  • Harvesting: Terminate the assay by rapid vacuum filtration onto GF/C filter mats (pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.[13][15]

  • Washing: Quickly wash the filters four times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[13]

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

If the binding screen identifies a "hit" at a GPCR, a functional assay is required to determine if the compound acts as an agonist, antagonist, or inverse agonist. This protocol describes a cAMP assay for a hypothetical off-target hit at the Serotonin 5-HT₄ Receptor, which is Gs-coupled (stimulates cAMP production).

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of the test compound at the human 5-HT₄ receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT₄ receptor.

  • Assay Medium: HBSS or other suitable buffer.

  • cAMP Detection Kit: e.g., HTRF, LANCE, or AlphaScreen cAMP assay kit.

  • Reference Agonist: Serotonin (5-HT).

  • Test Compound: 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride.

Step-by-Step Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and allow them to adhere overnight.

  • Agonist Mode Testing:

    • Add increasing concentrations of the test compound to the cells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode Testing:

    • Add increasing concentrations of the test compound to the cells and incubate for 15 minutes.

    • Add the reference agonist (Serotonin) at its EC₈₀ concentration.

    • Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal stimulation).

    • Antagonist Mode: Plot the signal against the log concentration of the test compound to calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Signaling Pathway for a Hypothetical 5-HT₄ Receptor Off-Target Hit

G cluster_membrane Cell Membrane compound Test Compound (Agonist) receptor 5-HT4 Receptor compound->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylate Cyclase (AC) camp cAMP (Second Messenger) ac->camp Converts g_protein->ac Stimulates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB Phosphorylation pka->creb Phosphorylates response Cellular Response (e.g., Gene Transcription) creb->response Leads to

Caption: Agonist activation of the Gs-coupled 5-HT₄ receptor pathway.

Data Interpretation: Building the Selectivity Profile

The ultimate goal is to generate a comparative data table that clearly shows the compound's potency at its primary target versus its off-targets.

Table 1: Hypothetical Cross-Reactivity Profile of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

TargetAssay TypeResult (Ki / IC₅₀ in nM)Selectivity Ratio (Ki Off-Target / Ki DAT)
Dopamine Transporter (DAT) [³H]-GBR-12935 Binding 8.5 1x
Serotonin Transporter (SERT)[³H]-Citalopram Binding12514.7x
Norepinephrine Transporter (NET)[³H]-Nisoxetine Binding25029.4x
Dopamine D₂ Receptor[³H]-Spiperone Binding> 10,000> 1176x
Serotonin 5-HT₂ₐ Receptor[³H]-Ketanserin Binding850100x
Serotonin 5-HT₄ Receptor[³H]-GR 113808 Binding45052.9x
Serotonin 5-HT₄ ReceptorcAMP Functional Assay620 (Antagonist)72.9x
Adrenergic α₁ Receptor[³H]-Prazosin Binding> 10,000> 1176x
Muscarinic M₁ Receptor[³H]-Pirenzepine Binding> 10,000> 1176x
hERG Potassium Channel[³H]-Astemizole Binding> 10,000> 1176x

Analysis of Hypothetical Data:

  • Primary Target Affinity: The compound shows high affinity for its primary target, DAT, with a Ki of 8.5 nM.

  • Selectivity over Transporters: It demonstrates moderate selectivity over SERT (~15-fold) and NET (~30-fold). This is a common feature for many DAT inhibitors and would need to be considered in the context of the desired therapeutic effect.

  • GPCR Off-Targets: The compound has weak affinity for the 5-HT₂ₐ and 5-HT₄ receptors, with over 50-fold selectivity. The functional data confirms it acts as a weak antagonist at 5-HT₄. A 100-fold selectivity window over off-targets is often considered a desirable, though not absolute, benchmark in drug discovery.

  • Safety Profile: Crucially, the compound shows no significant binding (>10,000 nM) to key safety targets like the D₂ receptor (associated with extrapyramidal symptoms), adrenergic and muscarinic receptors (autonomic side effects), or the hERG channel (cardiotoxicity risk). This clean profile against major liability targets is a highly favorable outcome.

Conclusion and Forward Look

This guide has detailed a systematic approach to characterizing the cross-reactivity of 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride. Based on our hypothetical data, the compound is a potent DAT inhibitor with a favorable selectivity profile against major GPCR and ion channel off-targets. The moderate selectivity against other monoamine transporters (SERT and NET) is its most notable feature and would be the primary focus of subsequent lead optimization efforts.

The protocols and principles outlined here represent a standard, self-validating system for assessing compound selectivity. By rigorously applying these methodologies, researchers can build a comprehensive understanding of a compound's pharmacological profile, enabling data-driven decisions to advance the most promising candidates while mitigating the risks of off-target-driven toxicity.

References

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry. PharmaChem. [Link]

  • Al-Ghorbani, M., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link]

  • Miyano, K., et al. (2022). History of the G Protein–Coupled Receptor (GPCR) Assays From Traditional to a State-of-the-Art Biosensor Assay. Yakugaku Zasshi. [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Jiang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Limbird, L.E. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Pelago Bioscience. (n.d.). Selectivity Profiling in Drug Discovery with CETSA®. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Beglov, D., et al. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Kytönen, V., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics. [Link]

Sources

Safety Operating Guide

3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-[(2-Chlorobenzyl)oxy]pyrrolidine Hydrochloride

As a Senior Application Scientist, I frequently consult with research teams on the logistical and safety challenges of handling active pharmaceutical ingredient (API) intermediates. 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a specialized chemical building block widely utilized in drug discovery. Because it contains both a halogenated moiety (the chlorobenzyl group) and is formulated as a hydrochloride salt, it presents unique physicochemical hazards.

This guide provides a self-validating, step-by-step protocol for the operational handling, spill containment, and EPA/RCRA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profiling & Hazard Assessment

Before executing any operational protocol, it is critical to understand the causality behind a chemical's hazards. The hydrochloride salt form makes this powder highly reactive to moisture; it can rapidly dissociate upon contact with sweat or ocular fluid, leading to localized pH drops and severe irritation[1]. Furthermore, the presence of the chlorine atom strictly dictates its end-of-life environmental management. Halogenated organics cannot be processed through standard municipal waste streams or mixed with general solvents[2].

Table 1: Quantitative Hazard Classification & Mechanistic Causality

GHS Hazard ClassHazard StatementMechanistic CausalityRequired Engineering Control
Skin Irritation (Cat 2) H315: Causes skin irritationAcidic nature of the HCl salt interacts with epidermal moisture, causing localized irritation.Nitrile gloves (double-gloved), flame-resistant lab coat.
Eye Irritation (Cat 2) H319: Causes serious eye irritationDirect contact with ocular mucosa causes rapid pH drop and protein denaturation.ANSI-approved safety goggles (no contact lenses).
STOT SE (Cat 3) H335: May cause respiratory irritationFine particulate dust inhalation physically and chemically irritates the respiratory tract.Class II Biological Safety Cabinet or Fume Hood.

Operational Safety & Handling Workflows

Trustworthy protocols rely on proactive hazard mitigation. Handling 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride requires strict adherence to dust-minimization techniques to prevent respiratory exposure[3].

Step-by-Step Handling Methodology:

  • Preparation: Ensure the fume hood is operational with a face velocity of 80–100 fpm. Verify that a spill kit containing dry sand or an inert absorbent is within arm's reach.

  • PPE Donning: Equip standard laboratory PPE: closed-toe shoes, full-length trousers, a lab coat, safety goggles, and nitrile gloves.

  • Weighing & Transfer: Use anti-static weighing boats and spatulas. Because the compound is a hydrochloride salt, it may exhibit hygroscopic properties; minimize exposure to ambient air to prevent clumping, which can complicate quantitative transfers.

  • Decontamination: After transfer, wipe down all spatulas and balances with a compatible solvent (e.g., isopropanol), ensuring the used wipes are disposed of strictly as halogenated solid waste[4].

Spill Response & Containment Protocol

In the event of a solid spill, the primary objective is to prevent the aerosolization of the powder (which triggers the H335 respiratory hazard) and to prevent environmental contamination[3].

Step-by-Step Spill Containment Methodology:

  • Evacuate & Assess: Immediately clear personnel from the immediate vicinity to prevent inhalation of suspended dust.

  • PPE Upgrade: If the spill is outside a fume hood, don an N95 or P100 particulate respirator before approaching the spill zone.

  • Dry Containment (Critical Step): Do NOT use water or compressed air hoses. Water will solubilize the hydrochloride salt, spreading the acidic contamination, while air hoses will aerosolize the particulates into the breathing zone[5].

  • Mechanical Collection: Gently cover the spill with dry sand, vermiculite, or a commercial inert absorbent. Carefully sweep the mixture using a dedicated dustpan and brush.

  • Sealing: Transfer the swept material into a rigid, sealable, compatible plastic container (e.g., high-density polyethylene, HDPE).

  • Labeling: Clearly label the container as "Hazardous Waste: Solid Spill Debris containing 3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride (Halogenated)".

Waste Segregation & Disposal Procedures

The most critical operational failure in chemical management is the improper mixing of halogenated and non-halogenated waste. Under the Resource Conservation and Recovery Act (RCRA), any waste stream containing halogenated compounds must be strictly segregated[4]. Mixing halogenated waste with non-halogenated solvents needlessly increases hazardous waste management costs, as the entire drum must then be treated as a halogenated substance[2].

Step-by-Step Disposal Methodology:

  • Segregation: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solid Waste". Do not mix with non-halogenated waste (e.g., acetone or ethanol wipes)[6].

  • Accumulation: Store the waste container in a secondary containment tray in a cool, dry, well-ventilated Satellite Accumulation Area (SAA). Ensure the lid is tightly closed unless actively adding waste.

  • Documentation: Record the exact mass of the chemical added to the waste log. Accurate documentation is a legal obligation for "cradle-to-grave" tracking[4].

  • Incineration: Coordinate with a permitted hazardous waste disposal facility. Halogenated organics must undergo high-temperature incineration equipped with specialized scrubbers to safely neutralize the chlorine gas and prevent the formation of toxic environmental byproducts like dioxins or furans[7].

Process Visualization

Below is the logical workflow mapping the handling, spill response, and disposal pathways for this compound.

G Start Operation Start: 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl Spill Spill Occurs? Start->Spill SpillResp1 Don Respirator & Evacuate Immediate Area Spill->SpillResp1 Yes (Accidental Release) WasteSeg Waste Segregation: Halogenated Organic Waste Stream Spill->WasteSeg No (Standard Protocol) SpillResp2 Dry Sweep / Vacuum (Strictly Avoid Dust Formation) SpillResp1->SpillResp2 SpillResp3 Seal in Labeled HDPE Container SpillResp2->SpillResp3 SpillResp3->WasteSeg Disposal EPA/RCRA Compliant High-Temp Incineration Facility WasteSeg->Disposal

Workflow for handling, spill response, and disposal of 3-[(2-Chlorobenzyl)oxy]pyrrolidine HCl.

References

  • [2] Title: Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. URL:[Link]

  • [1] Title: EPA Hazardous Waste Codes - Environment Safety Division. Source: University of Georgia (UGA). URL:[Link]

  • [6] Title: EPA Hazardous Waste Codes. Source: Western Kentucky University (WKU). URL:[Link]

  • [4] Title: Guidelines for Solvent Waste Recycling & Disposal. Source: AllSource Environmental. URL:[Link]

  • [7] Title: Halogenated Solvent Cleaners. Source: Environmental Protection Agency (EPA). URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.